1,3-Dibromo-2-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWVEBIMPXCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554673 | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-27-4 | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dibromo-2-chlorobenzene, a halogenated aromatic compound with applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] This document details a feasible synthetic pathway, outlines experimental protocols, and presents key characterization data to support research and development activities.
Introduction
This compound (CAS No. 19230-27-4) is a substituted benzene (B151609) derivative with the molecular formula C₆H₃Br₂Cl.[1][2][3] Its structure, featuring two bromine atoms and one chlorine atom on the aromatic ring, makes it a versatile building block in organic synthesis. The specific arrangement of these halogen atoms influences the molecule's reactivity, allowing for selective functionalization in the development of more complex molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂Cl | [1][2][3] |
| Molecular Weight | 270.35 g/mol | [2][3] |
| Physical Form | White to pale yellow crystalline powder/solid | [2][4] |
| Boiling Point | ~266.6 °C at 760 mmHg | [2] |
| Density | ~2.021 g/cm³ | [2] |
| Purity | >95.0% (GC) | |
| Solubility | Insoluble in water |
Synthesis of this compound
The primary route for the synthesis of this compound is the Sandmeyer reaction. This well-established method involves the diazotization of an appropriate aniline (B41778) precursor followed by a copper(I)-catalyzed displacement of the diazonium group.
Proposed Synthetic Pathway: Sandmeyer Reaction
Caption: Proposed synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,6-dibromoaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended. While specific data for the target molecule is not widely published, representative data for similar compounds are available for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show absorption bands corresponding to C-H and C-C stretching vibrations of the aromatic ring, as well as C-Br and C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks characteristic of the presence of bromine and chlorine atoms.
Caption: Workflow for the characterization of this compound.
Safety Information
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[3] It is also a skin and eye irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed Sandmeyer reaction offers a viable route for its preparation. Comprehensive characterization using NMR, IR, and mass spectrometry is crucial for verifying the structure and purity of the synthesized product. Adherence to proper safety protocols is essential when working with this and all halogenated aromatic compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibromo-2-chlorobenzene
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a halogenated aromatic compound with significance as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.
Chemical Identity and Structure
This compound, also known as 2,6-Dibromochlorobenzene, is a substituted benzene (B151609) derivative.[1] Its structure is characterized by a benzene ring with two bromine atoms at positions 1 and 3, and a chlorine atom at position 2.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 19230-27-4[1][2][3] |
| Molecular Formula | C6H3Br2Cl[1][2][3][4][5] |
| Molecular Weight | 270.35 g/mol [1][3][5] |
| IUPAC Name | This compound[3][5] |
| InChI | InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H[3][4][5] |
| InChIKey | IRPWVEBIMPXCAZ-UHFFFAOYSA-N[3][4][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)Br[3][4][5] |
| Synonyms | 2,6-Dibromochlorobenzene, Benzene, 1,3-dibromo-2-chloro-[1][3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various environmental and biological systems.
Table 2: Summary of Physicochemical Data
| Property | Value |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | 68.0 to 72.0 °C |
| Boiling Point | ~266.632 °C at 760 mmHg[1][2] |
| Density | 2.021 g/cm³[1] |
| Solubility | Insoluble in water (5.4E-3 g/L at 25 °C)[4] |
| Flash Point | 123.061 °C[1][2] |
| Vapor Pressure | 0.014 mmHg at 25°C[1] |
| Refractive Index | 1.613[1] |
| Purity | >95.0% (GC), 96%, 98.8%[1] |
Experimental Protocols
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[6]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting range.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination
Due to its high boiling point, the boiling point of this compound would typically be determined under reduced pressure (vacuum distillation) to prevent decomposition.
Methodology: Simple Distillation
-
Apparatus Setup: A distillation flask is charged with the compound. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[6] The apparatus includes a condenser and a receiving flask.[6]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature will rise and then stabilize. This stable temperature, where the vapor is continuously condensing into the condenser, is the boiling point at that specific pressure.[6]
-
Pressure Correction: If the boiling point is measured at a pressure other than standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.
Solubility Determination
Solubility is determined to understand how the compound will behave in different solvents, which is critical for reaction setup, purification, and formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, hexane, toluene) are selected.
-
Sample Preparation: A known amount of this compound is added to a known volume of the chosen solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the saturated solution is determined using an analytical technique such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
Logical Workflow and Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.
References
Technical Guide: 1,3-Dibromo-2-chlorobenzene (CAS: 19230-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-chlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₂Cl.[1][2] Its unique substitution pattern on the benzene (B151609) ring, featuring two bromine atoms and one chlorine atom, makes it a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety information, with a focus on its applications in research and development, particularly in the pharmaceutical and fine chemical industries.[3][4]
Physicochemical Properties
This compound is a white to pale yellow crystalline powder at room temperature.[1][5] The strategic placement of its halogen atoms influences its reactivity, making it a versatile building block for more complex molecules.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19230-27-4 | [2] |
| Molecular Formula | C₆H₃Br₂Cl | [2] |
| Molecular Weight | 270.35 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Boiling Point | ~266.6 °C at 760 mmHg | [1] |
| Density | 2.021 g/cm³ | [1] |
| Flash Point | 123.06 °C | [1] |
| InChI Key | IRPWVEBIMPXCAZ-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)Br | [2] |
Synthesis
One of the common methods for synthesizing this compound is through a Sandmeyer reaction, starting from a readily available aniline (B41778) derivative. A plausible synthetic route begins with the diazotization of 2,6-dibromoaniline (B42060), followed by the introduction of a chlorine atom.[3]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (Analogous Procedure)
This protocol is adapted from established procedures for Sandmeyer reactions involving substituted anilines.[4][6]
Materials:
-
2,6-Dibromoaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,6-dibromoaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Reactivity and Applications in Drug Development
This compound serves as a versatile building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atoms in this compound can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. This is a powerful tool for constructing biaryl structures, which are common motifs in many drug molecules.
Grignard Reagent Formation
The aryl bromides of this compound can be converted into Grignard reagents, which are potent nucleophiles used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.
Experimental Protocol: Suzuki-Miyaura Coupling (Analogous Procedure)
This protocol is based on general procedures for Suzuki-Miyaura coupling of aryl halides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | The spectrum is expected to show three aromatic proton signals, likely in the range of δ 7.0-7.8 ppm. The splitting pattern will be complex due to meta and ortho couplings. |
| ¹³C NMR | The spectrum should display six distinct signals for the six aromatic carbons, with the carbon atoms attached to the halogens appearing at lower field strengths (higher ppm values). The chemical shifts for carbons bonded to bromine are expected around δ 123-135 ppm, and the carbon bonded to chlorine at a similar or slightly higher shift. |
| Mass Spec. | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) cluster will be prominent, with M, M+2, M+4, and M+6 peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster is often not the parent ion. Fragmentation would likely involve the loss of halogen atoms. |
| IR Spec. | The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and strong absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Br and C-Cl stretching. |
Safety and Handling
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Table 3: GHS Hazard Information for this compound
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on aggregated GHS data and may vary. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and material science industries. Its unique halogenation pattern allows for selective and versatile reactivity in a range of important chemical transformations. While further research into its specific applications and biological activities is warranted, its role as a valuable building block in organic synthesis is well-established. Proper safety precautions are essential when handling this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 19230-27-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dibromobenzene(108-36-1) 13C NMR spectrum [chemicalbook.com]
- 9. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 13C NMR [m.chemicalbook.com]
- 10. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 14. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 15. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectral Analysis of 1,3-Dibromo-2-chlorobenzene: A Technical Guide
This technical guide provides a detailed overview of the spectral data for 1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectral Data
Due to the limited availability of public experimental spectral data for this compound, the following tables present predicted values based on established principles of spectroscopy and the known effects of halogen substituents on the benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.6 - 7.8 | Doublet of doublets | ortho: ~7-9, meta: ~1-2 | H-6 |
| ~ 7.3 - 7.5 | Triplet | ortho: ~7-9 | H-5 |
| ~ 7.1 - 7.3 | Doublet of doublets | ortho: ~7-9, meta: ~1-2 | H-4 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 138 | C-2 (C-Cl) |
| ~ 133 - 136 | C-4/C-6 |
| ~ 130 - 133 | C-5 |
| ~ 123 - 126 | C-1/C-3 (C-Br) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1580 - 1550 | Medium-Strong | Aromatic C=C Stretch |
| 1470 - 1430 | Medium-Strong | Aromatic C=C Stretch |
| 1100 - 1000 | Strong | C-Cl Stretch |
| 780 - 740 | Strong | C-H Out-of-plane Bending |
| 680 - 515 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a complex molecular ion region due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The molecular weight of the compound is 270.35 g/mol .[1] The monoisotopic mass is 267.82900 Da.[1]
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 268, 270, 272, 274 | [C₆H₃⁷⁹Br₂³⁵Cl]⁺, [C₆H₃⁷⁹Br⁸¹Br³⁵Cl]⁺/[C₆H₃⁷⁹Br₂³⁷Cl]⁺, [C₆H₃⁸¹Br₂³⁵Cl]⁺/[C₆H₃⁷⁹Br⁸¹Br³⁷Cl]⁺, [C₆H₃⁸¹Br₂³⁷Cl]⁺ | Molecular Ion Cluster |
| 189, 191 | [C₆H₃⁷⁹Br³⁵Cl]⁺, [C₆H₃⁸¹Br³⁵Cl]⁺/[C₆H₃⁷⁹Br³⁷Cl]⁺ | Loss of one Br radical |
| 154 | [C₆H₃³⁵Cl]⁺ | Loss of two Br radicals |
| 111 | [C₆H₄Cl]⁺ | Rearrangement and loss of Br₂ |
| 75 | [C₆H₃]⁺ | Loss of all halogens |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final volume should be around 4-5 cm in height.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be an automated or manual process.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required.
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol (B130326) and a soft, lint-free cloth.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The software will perform an automatic background subtraction.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction (via Gas Chromatography - GC) :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.
-
-
Ionization and Analysis :
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing :
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow of spectral analysis and the predicted fragmentation of the target molecule.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Predicted electron ionization fragmentation of this compound.
References
A Technical Guide to 1,3-Dibromo-2-chlorobenzene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-dibromo-2-chlorobenzene, a halogenated aromatic compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceuticals and agrochemicals. This document details its commercial availability, physicochemical properties, and provides illustrative experimental protocols for its synthesis and further application in cross-coupling reactions.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to light yellow crystalline powder. Common purity levels range from 95% to over 98%, with pricing varying by supplier, quantity, and purity. Researchers can acquire this compound in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger-scale development needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥96% | Gram quantities |
| TCI Chemicals | >95.0% (GC) | 5g, 25g |
| AK Scientific | Not specified | 25g, 100g |
| Smolecule | In Stock | Gram to Kilogram |
| ChemicalBook | Not specified | 5g |
| Guidechem | 95% | Gram to Kilogram |
| MOLBASE | 98% | Gram to Kilogram |
| NINGBO INNO PHARMCHEM | ≥97% (typically 98.8%) | Bulk quantities |
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. Key data is summarized in the table below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 19230-27-4 | PubChem[1] |
| Molecular Formula | C₆H₃Br₂Cl | PubChem[1] |
| Molecular Weight | 270.35 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals[2] |
| Melting Point | 68.0 to 72.0 °C | TCI Chemicals[2] |
| Boiling Point | ~266.6 °C at 760 mmHg | Smolecule[3] |
| Density | ~2.021 g/cm³ | Smolecule[3] |
| InChI Key | IRPWVEBIMPXCAZ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)Br | PubChem[1] |
Experimental Protocols
Due to its trifunctional nature, this compound is a versatile building block in organic synthesis. The bromine atoms can participate in various cross-coupling reactions, and their differential reactivity can be exploited for selective functionalization. The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis of this compound from 2,6-dibromoaniline (B42060) through a diazotization reaction followed by a Sandmeyer reaction.[3][4]
Materials:
-
2,6-dibromoaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,6-dibromoaniline in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature between 0-5 °C with an ice bath. Vigorous stirring is essential during this addition.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
-
Caption: Synthesis of this compound via Sandmeyer Reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[5][6] The reactivity difference between the two bromine atoms may allow for selective mono-arylation under carefully controlled conditions.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous organic solvent and degassed water (if using a biphasic system) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and commercially accessible building block for chemical synthesis. Its distinct substitution pattern allows for a range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The provided data and experimental protocols serve as a foundational guide for researchers and developers working with this versatile compound.
References
- 1. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19230-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Buy this compound | 19230-27-4 [smolecule.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4), a halogenated aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Adherence to the protocols and safety measures outlined in this document is critical to ensure the well-being of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂Cl | [2] |
| Molecular Weight | 270.35 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| CAS Number | 19230-27-4 | [2] |
| Density | 2.021 g/cm³ | [1] |
| Boiling Point | ~266.63 °C at 760 mmHg | [1] |
| Flash Point | 123.06 °C | [1] |
| Vapor Pressure | 0.014 mmHg at 25°C | [1] |
| Solubility | Insoluble in water (5.4E-3 g/L at 25°C) | [2] |
| Purity | Typically >95.0% - 98.8% | [1] |
| Storage Temperature | Room Temperature |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Hazard Pictograms:
-
GHS07: Exclamation Mark[3]
Precautionary Statements: A comprehensive list of precautionary statements is provided in various safety data sheets.[6][7] Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Toxicological Information
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following table outlines the recommended PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[9] | Protects against splashes and vapors that can cause serious eye damage.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves should be changed immediately upon contamination.[9] | Prevents skin contact, which can cause skin irritation.[9] |
| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[9] | Protects skin from exposure. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[9] | Prevents respiratory tract irritation. |
Safe Handling and Weighing Protocol
The following workflow should be followed for the safe handling and weighing of this compound.
Methodology:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Locate the nearest safety shower and eyewash station and ensure a spill kit is readily available.[9]
-
Personal Protective Equipment (PPE): Don all required PPE as specified in Table 3.
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations inside a certified chemical fume hood to minimize inhalation of dust.[9]
-
Use a spatula or scoopula to carefully transfer the solid from its storage container to a tared weigh boat or directly into the reaction vessel.
-
For transfers into narrow-mouthed flasks, a powder funnel is recommended.
-
Avoid generating dust.
-
-
Reaction Setup: Add the weighed this compound to the reaction vessel within the fume hood.
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all glassware and the work surface after use.
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Dispose of contaminated PPE as hazardous waste.
-
Spill Cleanup Protocol
In the event of a spill, the following emergency response plan should be initiated.
Methodology:
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[10]
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[10]
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill (if the solid has melted), absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[10][11]
-
Collection: Carefully collect the absorbed material or swept solid into a sealed, properly labeled container for disposal.[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[10]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
Stability and Reactivity
-
Stability: this compound is stable under normal conditions.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12][13]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[12]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen chloride gas.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] Keep away from incompatible materials.[13]
-
Disposal: Dispose of waste in a designated, labeled, and sealed container for halogenated organic compounds.[8] Do not dispose of down the drain.[8] All disposal practices must comply with local, state, and federal regulations.
First-Aid Measures
The following first-aid measures should be taken in case of exposure to this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[6][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if skin irritation occurs.[6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention if eye irritation persists.[6][8] |
| Ingestion | Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][14]
-
Specific Hazards: The material is combustible.[15] In a fire, poisonous gases are produced, including bromine and hydrogen bromide.[13][14] Containers may explode when heated.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 19230-27-4 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide on the Solubility of 1,3-Dibromo-2-chlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromo-2-chlorobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding its solubility characteristics based on its physicochemical properties and the behavior of structurally related compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.
Physicochemical Properties of this compound
Understanding the structural and physicochemical properties of this compound is fundamental to predicting its solubility. As a halogenated aromatic compound, its solubility is governed by the principles of intermolecular forces. The presence of two bromine atoms and one chlorine atom on the benzene (B151609) ring increases its molecular weight and introduces polarity. However, the large, nonpolar benzene ring remains a dominant feature.
Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in nonpolar and moderately polar organic solvents, and limited solubility in highly polar solvents like water.[1] Halogenated hydrocarbons, such as this compound, generally dissolve well in organic solvents because the intermolecular attractions formed between the solute and solvent molecules are comparable in strength to those broken within the separate components.[2][3]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₃Br₂Cl |
| Molecular Weight | 270.35 g/mol [4] |
| Appearance | White to light yellow powder or crystal[1][5] |
| Density | 2.021 g/cm³[5] |
| Boiling Point | ~266.63 °C at 760 mmHg[5] |
| Water Solubility | Insoluble (5.4E-3 g/L at 25 °C)[6] |
Predicted and Qualitative Solubility Data
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar Solvents | Hexane, Toluene, Benzene | High | The non-polar aromatic ring of this compound will have favorable van der Waals interactions with non-polar solvents.[8] |
| Moderately Polar Solvents | Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate | Moderate to High | The polarity introduced by the halogen atoms allows for dipole-dipole interactions with moderately polar solvents. Structurally similar dibromobenzenes are soluble in benzene, chloroform, and diethyl ether.[7] |
| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can engage in dipole-dipole interactions, but the large non-polar part of the solute may limit very high solubility. |
| Polar Protic Solvents | Ethanol, Isopropanol, Water | Low | The energy required to break the strong hydrogen bonds in protic solvents like water and alcohols is not sufficiently compensated by the formation of new, weaker interactions with the haloarene.[2][3][8] Dibromobenzene is reported to be soluble in 70 parts ethanol.[7] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. This method is recommended for obtaining precise quantitative solubility data for this compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute. A constant temperature water bath with a shaker is ideal for this purpose.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to permit the complete sedimentation of the excess solid.
-
Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe filter is recommended.
-
Quantify the concentration of this compound in the withdrawn sample using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its sensitivity and specificity. A calibration curve must first be generated using solutions of known concentrations.
-
Gas Chromatography (GC): Suitable for volatile compounds and solvents.
-
UV-Vis Spectroscopy: Can be used if the compound has a distinct chromophore and the solvent does not interfere with the absorbance spectrum. A calibration curve is also required.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. This method is simpler but generally less precise.
-
-
-
Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in various organic solvents is sparse in the existing literature, its molecular structure strongly suggests high solubility in non-polar and moderately polar solvents and low solubility in polar protic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for professionals in research and drug development for tasks such as reaction solvent selection, purification process design (e.g., recrystallization), and formulation development.
References
- 1. CAS 19230-27-4: this compound | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 4. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Page loading... [guidechem.com]
- 7. Dibromobenzene - Wikipedia [en.wikipedia.org]
- 8. flexbooks.ck12.org [flexbooks.ck12.org]
A Technical Guide to the Reactivity Profile of 1,3-Dibromo-2-chlorobenzene
Abstract: This document provides an in-depth technical overview of the chemical reactivity of 1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4). It is a halogenated aromatic compound featuring a unique substitution pattern that governs its synthetic utility.[1] This guide details its physicochemical properties, synthetic routes, and key chemical transformations, including organometallic reactions, palladium-catalyzed cross-couplings, and nucleophilic substitutions. Detailed experimental protocols and mechanistic diagrams are provided to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
This compound is a white to pale yellow crystalline powder at room temperature.[1] Its structure, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, results in a high molecular weight and density.[1][2] The compound is generally insoluble in water but soluble in common organic solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19230-27-4 | [1][4] |
| Molecular Formula | C₆H₃Br₂Cl | [3][4] |
| Molecular Weight | 270.35 g/mol | [2][4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Density | 2.021 g/cm³ | [1] |
| Boiling Point | 266.63 °C at 760 mmHg | [1] |
| Flash Point | 123.06 °C | [1] |
| Vapor Pressure | 0.014 mmHg at 25°C | [1] |
| Refractive Index | 1.613 | [1] |
| Solubility in Water | 5.4E-3 g/L (Insoluble) | [3] |
Table 2: Summary of Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | The spectrum is expected to show complex splitting patterns for the three aromatic protons, influenced by their differing chemical environments. |
| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons, with the carbons bonded to halogens showing characteristic shifts. |
| Mass Spec (MS) | The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak cluster would be a key identifier. |
| Infrared (IR) | The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and C-X (C-Br, C-Cl) stretching vibrations. |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple pathways. A common laboratory-scale method involves a Sandmeyer-type reaction starting from a substituted aniline.
Key Synthetic Route: Diazotization of 2,6-Dibromoaniline
One effective method involves the diazotization of 2,6-dibromoaniline, followed by a Sandmeyer reaction with a chloride source, such as copper(I) chloride, to introduce the chlorine atom at the 2-position.[2]
Caption: Synthesis of this compound via diazotization.
Reactivity and Key Transformations
The reactivity of this compound is dictated by the electronic properties and steric environment of its three halogen substituents. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[5] The two C-Br bonds are non-equivalent, and the C-Br bonds are generally more reactive than the C-Cl bond in metal-mediated reactions.[6][7]
Organometallic Reactions: Grignard Reagent Formation
The formation of a Grignard reagent occurs preferentially at one of the carbon-bromine bonds over the carbon-chlorine bond.[7] However, because the two bromine atoms are in different steric environments, achieving selective mono-Grignard formation at either the C1 or C3 position can be challenging and may lead to a mixture of products.[6] Rigorous control of stoichiometry and reaction conditions is crucial.
Caption: Workflow for selective Grignard reagent formation.[8]
Experimental Protocol 1: Grignard Reagent Formation
-
Preparation: All glassware must be rigorously flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Initiation: Place magnesium turnings (1.1 eq.) in a flask with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[9] Add anhydrous diethyl ether or THF.
-
Addition: Dissolve this compound (1.0 eq.) in anhydrous ether/THF and add it dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed.
-
Usage: The resulting Grignard solution is typically dark and should be used immediately in subsequent reactions.[6]
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
This substrate is an excellent candidate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[5] Regioselectivity is a key consideration; the C-Br bond at the 3-position is less sterically hindered by the adjacent chlorine atom than the C-Br at the 1-position, making it the more probable site for the initial oxidative addition to the palladium catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aryl bromides.[10][11]
-
Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(OAc)₂ (0.002 eq.), a phosphine (B1218219) ligand like PCy₃·HBF₄ (0.004 eq.), and a base such as Cs₂CO₃ (2.0 eq.).[10][11]
-
Solvent Addition: Add a mixture of toluene (B28343) and water (e.g., 10:1 ratio).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom, and to a lesser extent the bromine atoms, can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The presence of three electron-withdrawing halogens stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction.[5][12]
Caption: The two-step mechanism of a typical SNAr reaction.
Applications in Synthesis
Due to its multiple reactive sites, this compound is a valuable building block for creating more complex molecules.[2] Its applications include:
-
Pharmaceuticals and Agrochemicals: It serves as a precursor for introducing substituted aromatic rings into biologically active molecules.[2]
-
Material Science: It can be used as a monomer or additive in the synthesis of specialty polymers, conferring properties such as flame retardancy and thermal stability.[5]
-
Organic Synthesis Research: Its unique substitution pattern allows for the study of regioselective reactions and the development of new synthetic methodologies.[2]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |
| (None) | (None) | H413: May cause long lasting harmful effects to aquatic life.[4] |
Data aggregated from supplier and chemical database information.[4][13]
Conclusion
This compound possesses a rich and synthetically useful reactivity profile. The differential reactivity of its three halogen atoms allows for selective functionalization through a variety of important organic reactions. By carefully selecting reagents and controlling reaction conditions, chemists can leverage this compound as a versatile intermediate for the synthesis of complex, multi-substituted aromatic structures for a wide range of applications in research and industry.
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 19230-27-4 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]
- 13. This compound | 19230-27-4 [sigmaaldrich.com]
The Synthetic Versatility of 1,3-Dibromo-2-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-chlorobenzene, a tri-halogenated aromatic compound, serves as a highly versatile and reactive building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, offers a platform for a wide array of chemical transformations. This distinct arrangement of halogens allows for regioselective functionalization, making it an invaluable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), fine chemicals, and advanced materials such as discotic liquid crystals and substituted polymers.[1][2][3] This technical guide provides an in-depth overview of the potential applications of this compound, focusing on key synthetic transformations and providing detailed experimental insights.
Core Reactivity and Regioselectivity
The synthetic utility of this compound is largely dictated by the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bonds are generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond. Furthermore, the two non-equivalent C-Br bonds exhibit different reactivities. The C-Br bond at the 3-position is less sterically hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom. This steric difference makes the 3-position the more probable site for initial reaction in many transformations, enabling regioselective synthesis.[4]
Key Synthetic Applications
The unique structural and reactivity profile of this compound lends itself to a variety of powerful synthetic methodologies.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The ability to selectively functionalize the C-Br bonds allows for the stepwise construction of complex molecular architectures.
While specific quantitative data for Suzuki, Stille, and Sonogashira couplings of this compound are not extensively tabulated in readily available literature, the following sections provide generalized protocols and expected outcomes based on the reactivity of similar substrates. The regioselectivity generally favors reaction at the less sterically hindered C3-Br position.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide. For this compound, this reaction can be directed to selectively couple at the C-Br bonds.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of toluene (B28343) and water or dioxane and water, is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
b) Stille Coupling
The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. It is known for its tolerance of a wide variety of functional groups.
Experimental Protocol: Generalized Stille Coupling
In a dry Schlenk flask under an inert atmosphere, this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) are dissolved in an anhydrous, degassed solvent such as toluene or dioxane. The organostannane reagent (1.1-1.2 equiv.) is then added via syringe. The reaction mixture is heated to 80-110 °C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
c) Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Generalized Sonogashira Coupling
To a Schlenk flask under an inert atmosphere are added this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%). An anhydrous solvent like THF or DMF is added, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at room temperature or with gentle heating (40-60 °C). Upon completion, as indicated by TLC or GC-MS, the reaction is worked up by diluting with an organic solvent and washing with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and purified by column chromatography.[5]
d) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a dry Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP), and a strong base such as sodium tert-butoxide. This compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The tube is sealed, and the reaction mixture is heated to 80-110 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Grignard Reagent Formation
This compound can be used to form Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds. The preparation of a mono-Grignard reagent can be challenging due to the presence of two bromine atoms, potentially leading to a mixture of mono- and di-Grignard species. Careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: Grignard Reagent Formation from this compound
All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings and a small crystal of iodine (as an initiator) are placed in a three-necked flask equipped with a condenser and a dropping funnel. A small amount of anhydrous tetrahydrofuran (B95107) (THF) is added. A solution of this compound in anhydrous THF is prepared, and a small portion is added to the flask. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gentle warming may be required. Once initiated, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.
Lithiation Reactions
Directed ortho-lithiation and halogen-metal exchange are powerful methods for the regioselective functionalization of aromatic rings. While specific protocols for the selective monolithiation of this compound are not widely reported, it is anticipated that treatment with one equivalent of an organolithium reagent like n-butyllithium at low temperatures would preferentially lead to bromine-lithium exchange at the less hindered 3-position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.[4]
Applications in the Synthesis of Complex Molecules
The synthetic handles provided by this compound make it a valuable precursor for a variety of complex molecular targets.
Synthesis of Pharmaceutical Intermediates
This compound and its derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to introduce diverse functionalities through cross-coupling and other reactions allows for the construction of complex scaffolds found in many drug molecules. For instance, related structures like 1,3-dibromo-5-chlorobenzene (B31355) are used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs which have shown potential as antimitotic agents.
Synthesis of Discotic Liquid Crystals
Discotic liquid crystals, often based on a planar aromatic core, are of great interest for their applications in organic electronics. Triphenylene derivatives are a prominent class of discotic liquid crystals. While direct synthesis from this compound is not commonly documented, its derivatives can serve as building blocks in multi-step syntheses of these materials. Cross-coupling reactions can be employed to build up the larger polycyclic aromatic core of triphenylenes.
Synthesis of Substituted Polymers
Halogenated aromatic compounds are important monomers for the synthesis of conjugated polymers like poly(p-phenylene)s (PPPs) and poly(p-phenylene vinylene)s (PPVs) through various cross-coupling polymerization techniques.[2] While the direct polymerization of this compound is not extensively reported, its structure suggests potential as a monomer for creating substituted PPPs with tailored electronic and physical properties. The remaining halogen atoms on the polymer backbone could also be used for post-polymerization functionalization.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the searched literature, a comprehensive data table for a specific reaction is not feasible. However, the provided protocols offer a strong starting point for experimental design. Researchers should optimize conditions for their specific substrates and desired outcomes.
Visualizations
Below are Graphviz diagrams illustrating some of the key reaction pathways and workflows discussed.
Figure 1: Generalized experimental workflow for cross-coupling reactions.
Figure 2: Key reaction pathways of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for the construction of complex molecules. Its differential reactivity allows for regioselective transformations, particularly in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation reactions. While detailed quantitative data for its application in all major cross-coupling reactions is not yet consolidated in the literature, the general protocols and principles outlined in this guide provide a solid foundation for its use in the synthesis of pharmaceuticals, discotic liquid crystals, and functional polymers. Further research into the specific reaction conditions and substrate scope for this compound will undoubtedly broaden its applications and solidify its role as a key intermediate in modern organic chemistry.
References
1,3-Dibromo-2-chlorobenzene: A Versatile Building Block for Advanced Functional Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-2-chlorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of advanced functional materials. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom, offers distinct reactivity at different positions, enabling the precise construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of novel polymers and organic electronic materials. Detailed experimental protocols, compiled quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development settings.
Introduction
Halogenated aromatic compounds are fundamental intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] this compound (C₆H₃Br₂Cl) is a unique member of this class, offering multiple reactive sites for cross-coupling and substitution reactions. The differential reactivity of the bromine and chlorine substituents, as well as the non-equivalence of the two bromine atoms, allows for selective and sequential functionalization.[2] This property makes it an attractive monomer for the synthesis of well-defined polymers with tailored electronic and photophysical properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and conductive polymers.[3][4] This document serves as a technical resource, consolidating the known properties of this compound and providing detailed, adaptable experimental procedures for its synthesis and polymerization.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19230-27-4 | [5][6] |
| Molecular Formula | C₆H₃Br₂Cl | [5][6] |
| Molecular Weight | 270.35 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 68.0 to 72.0 °C | [7] |
| Boiling Point | 266.632 °C at 760 mmHg | [5] |
| Density | 2.021 g/cm³ | [5] |
| Flash Point | 123.061 °C | [5] |
| Purity | >95.0% (GC) | [7] |
| InChI Key | IRPWVEBIMPXCAZ-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)Br | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Predicted chemical shifts and coupling patterns would show a complex splitting pattern for the three aromatic protons. | N/A |
| ¹³C NMR | Predicted to show six distinct signals for the aromatic carbons due to the lack of symmetry. | N/A |
| Mass Spec (EI) | The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. | [9] |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching, and C-Br and C-Cl stretching would be observed. | N/A |
Note: Experimentally obtained spectroscopic data for this compound is not widely available in the public domain. The information in Table 2 is based on predictions and the known spectroscopic behavior of similar halogenated benzenes.
Synthesis of this compound
The synthesis of this compound can be achieved through a Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[10] The proposed starting material for this synthesis is 2,6-dibromoaniline (B42060).
Proposed Synthetic Pathway: Sandmeyer Reaction
The overall synthetic transformation involves the diazotization of 2,6-dibromoaniline followed by a copper(I) chloride-catalyzed reaction to replace the diazonium group with a chlorine atom.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar Sandmeyer Reactions)
This protocol is adapted from established procedures for similar transformations and should be optimized for specific laboratory conditions.[1][11]
Materials and Reagents:
-
2,6-Dibromoaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) chloride (CuCl)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred CuCl suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Applications in Functional Material Synthesis
The two bromine atoms in this compound make it an excellent monomer for polymerization reactions that proceed via carbon-carbon bond formation, such as Suzuki and Kumada coupling reactions. These methods are widely used to synthesize conjugated polymers, which are the cornerstone of many organic electronic devices.[3][12]
Synthesis of Poly(phenylene)s via Suzuki Polycondensation
Suzuki polycondensation is a powerful method for creating C-C bonds between aromatic units. In this proposed application, this compound can be reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst to yield a poly(phenylene)-based polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. innospk.com [innospk.com]
- 6. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 19230-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 19230-27-4 [sigmaaldrich.com]
- 9. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
A Theoretical and Experimental Guide to the Electronic Structure of 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the electronic structure of 1,3-Dibromo-2-chlorobenzene. Due to the limited availability of direct research on this specific isomer, this document outlines a best-practice approach based on established studies of analogous halogenated benzenes. It is intended to serve as a foundational resource for researchers initiating new investigations into this compound, particularly in the fields of materials science and drug development where an understanding of electronic properties is crucial. This guide details proposed experimental protocols for spectroscopic analysis and provides a framework for computational studies using Density Functional Theory (DFT). The presented data, while illustrative and derived from similar molecules, offer a predictive glimpse into the electronic characteristics of this compound.
Introduction
Halogenated aromatic compounds are of significant interest due to their diverse applications, including as intermediates in organic synthesis and as active pharmaceutical ingredients. The electronic structure of these molecules, governed by the nature and position of the halogen substituents, dictates their reactivity, intermolecular interactions, and photophysical properties. This compound, a tri-substituted benzene (B151609) derivative, presents a unique case for studying the interplay of multiple halogen atoms on the aromatic ring's electronic environment.
This guide provides a roadmap for the comprehensive investigation of the electronic structure of this compound, leveraging both theoretical and experimental techniques.
Theoretical Studies: A Computational Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible means to investigate the electronic structure of molecules.[1] These methods can predict a wide range of properties, from molecular geometries to electronic transition energies.
Computational Methodology
A robust computational protocol for this compound would involve the following steps, as illustrated in the workflow diagram below.
A common and effective approach for halogenated benzenes involves the use of the B3LYP functional with a 6-311++G(d,p) basis set.[2] This combination has been shown to provide a good balance between accuracy and computational cost for predicting both geometric and electronic properties. For excited state calculations, time-dependent DFT (TD-DFT) is the standard method.[3]
Predicted Electronic Properties
While direct data for this compound is scarce, we can extrapolate expected values from studies on similar molecules like 1-bromo-2-chlorobenzene (B145985) and various dihalogenated benzenes.[1][2] The following tables summarize the kind of quantitative data that would be obtained from DFT calculations.
Table 1: Predicted Ground-State Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Dipole Moment (Debye) | ~1.5 - 2.5 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | ~ -6.5 to -7.5 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | ~ -0.5 to -1.5 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | ~ 5.0 - 6.0 | B3LYP/6-311++G(d,p) |
Table 2: Key Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch | 3050 - 3150 |
| C-C stretch (aromatic) | 1400 - 1600 |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 700 |
Experimental Characterization of Electronic Structure
Experimental techniques are essential for validating and complementing theoretical predictions. Spectroscopic methods are particularly powerful for probing the electronic structure of molecules.
Experimental Protocols
3.1.1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To investigate the electronic transitions between molecular orbitals. The benzene chromophore typically exhibits multiple absorption bands in the UV region.[4]
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) to a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. The solvent used should be transparent in this region.
3.1.2. Photoelectron Spectroscopy (PES)
-
Objective: To measure the ionization energies of the molecule, which correspond to the binding energies of its electrons in various molecular orbitals.
-
Instrumentation: A high-resolution photoelectron spectrometer with a suitable photon source, such as a HeI lamp (21.22 eV) or synchrotron radiation for variable photon energies.[5]
-
Sample Introduction: The sample is introduced into a high-vacuum chamber in the gas phase, typically by heating.
-
Data Acquisition: The kinetic energy of the photoemitted electrons is measured, from which the binding energies can be calculated.
3.1.3. X-ray Absorption Spectroscopy (XAS)
-
Objective: To probe the local electronic structure around specific atoms (e.g., Cl K-edge or Br L-edge). XAS is sensitive to the oxidation state and coordination environment of the absorbing atom.[6][7]
-
Instrumentation: Requires a synchrotron radiation source to provide tunable, high-intensity X-rays.[6]
-
Data Acquisition: The X-ray absorption coefficient is measured as a function of photon energy. The resulting spectrum can be divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.[7]
Expected Spectroscopic Features
Based on studies of related compounds, the following features would be anticipated for this compound:
-
UV-Vis Spectrum: Absorption bands in the 200-300 nm region, corresponding to π → π* transitions of the benzene ring. The positions and intensities of these bands will be influenced by the halogen substituents.[8]
-
Photoelectron Spectrum: A series of bands corresponding to ionization from the π-system of the benzene ring and the lone pair orbitals of the bromine and chlorine atoms.[5]
-
X-ray Absorption Spectrum: At the Cl K-edge, pre-edge features may be observed that are indicative of the covalent nature of the C-Cl bond.[9]
Interplay of Theory and Experiment
A comprehensive understanding of the electronic structure of this compound is best achieved through the synergy of theoretical calculations and experimental measurements.
Theoretical calculations can aid in the assignment of complex experimental spectra, while experimental data provide crucial benchmarks for validating and refining computational models. This integrated approach leads to a more robust and reliable understanding of the molecule's electronic properties.
Conclusion
This technical guide has outlined a comprehensive strategy for the theoretical and experimental investigation of the electronic structure of this compound. By employing a combination of Density Functional Theory calculations and various spectroscopic techniques, researchers can gain deep insights into the molecular orbitals, electronic transitions, and charge distribution of this molecule. The methodologies and expected outcomes presented herein, though based on analogous systems, provide a solid framework for future research. A thorough understanding of the electronic structure of this compound will be invaluable for its potential applications in the design of new materials and pharmaceuticals.
References
- 1. journal.duc.edu.iq [journal.duc.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Gain Insights to Material Structures with Xray Absorption Spectroscopy | Malvern Panalytical [malvernpanalytical.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. christou.chem.ufl.edu [christou.chem.ufl.edu]
An In-depth Technical Guide to 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-2-chlorobenzene, a halogenated aromatic compound with significant potential as a chemical intermediate in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential applications. Due to the limited availability of published data, this guide also highlights areas where further research is required, particularly concerning its specific experimental synthesis protocols and detailed spectroscopic characterization.
Introduction
This compound, with the CAS number 19230-27-4, is a substituted aromatic hydrocarbon featuring two bromine atoms and one chlorine atom attached to a benzene (B151609) ring.[1] Its unique substitution pattern influences its reactivity, making it a potentially valuable building block in organic synthesis.[2] The presence of multiple halogen atoms offers various reaction sites for cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.[2] Despite its potential, detailed information regarding its synthesis and characterization is not widely available in the public domain.
Properties of this compound
The known physical and chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂Cl | [1] |
| Molecular Weight | 270.35 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| CAS Number | 19230-27-4 | [1] |
| Density | 2.021 g/cm³ | [1] |
| Boiling Point | 266.632 °C at 760 mmHg | [1] |
| Flash Point | 123.061 °C | [1] |
| Vapor Pressure | 0.014 mmHg at 25°C | [1] |
| Refractive Index | 1.613 | [1] |
Synthesis of this compound
Synthesis of 2,6-Dibromoaniline (B42060) (Precursor)
A common method for the preparation of 2,6-dibromoaniline involves the bromination of a protected aniline (B41778) derivative, followed by deprotection. One established route starts from sulfanilic acid.
Experimental Workflow for 2,6-Dibromoaniline Synthesis:
Caption: Synthesis of 2,6-dibromoaniline from sulfanilic acid.
Protocol: A detailed experimental protocol for this specific synthesis is not available. The following is a generalized procedure based on similar reactions.
-
Bromination: Sulfanilic acid is treated with an excess of bromine water. The amino group directs the electrophilic substitution to the ortho and para positions. As the para position is blocked by the sulfonic acid group, bromination occurs at the two ortho positions to yield 3,5-dibromosulfanilic acid.
-
Desulfonation: The resulting 3,5-dibromosulfanilic acid is then heated in the presence of a strong acid, such as sulfuric acid. This process removes the sulfonic acid group, yielding 2,6-dibromoaniline. The product can then be purified by steam distillation and recrystallization.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting a primary aromatic amine into an aryl halide.[5] In this proposed synthesis, 2,6-dibromoaniline is converted to the corresponding diazonium salt, which is then treated with a copper(I) chloride solution.[4]
Experimental Workflow for this compound Synthesis:
Caption: Proposed synthesis of this compound.
Protocol: A detailed experimental protocol for this specific synthesis is not available in the public literature. The following is a generalized procedure based on the Sandmeyer reaction.
-
Diazotization: 2,6-Dibromoaniline is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to 0-5 °C, and a chilled aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature. This reaction forms the 2,6-dibromobenzenediazonium chloride salt in situ.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride. Gentle warming of the reaction mixture facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming this compound. The product would then be isolated and purified, likely through extraction and distillation or recrystallization.
Spectroscopic and Analytical Data
A comprehensive set of spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound is not available in the searched scientific literature and databases. While data for its isomers, such as 1,3-dibromobenzene (B47543) and 1,3-dibromo-5-chlorobenzene, can be found, it is not a direct substitute for the characterization of the target compound.[6][7] Researchers synthesizing this compound would need to perform a full spectroscopic characterization to confirm its identity.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show a complex splitting pattern for the three aromatic protons, influenced by their coupling to each other.
-
¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M+) would be observed as a cluster of peaks due to the different isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster would correspond to the combination of the most abundant isotopes.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for a substituted benzene ring, including C-H stretching and bending vibrations, as well as C-Br and C-Cl stretching vibrations.
History and Discovery
The historical details regarding the first synthesis and discovery of this compound are not well-documented in the available literature. The study of halogenated benzenes began in the 19th and early 20th centuries, driven by the need for new chemical intermediates.[8] It is likely that this compound was first synthesized during this period as part of systematic studies on the halogenation of aromatic compounds. However, a specific record of its initial preparation could not be found.
Applications and Future Research
This compound is primarily of interest as an intermediate in organic synthesis.[2] The presence of three halogen atoms at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This makes it a potentially valuable precursor for the synthesis of:
-
Pharmaceuticals: As a building block for the creation of complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Materials Science: For the synthesis of specialty polymers and other materials with tailored electronic and physical properties.
Further research is needed to fully explore the synthetic utility of this compound. The development of a detailed and optimized synthetic protocol, along with a complete spectroscopic characterization, would be the first step towards unlocking its potential for various applications.
Conclusion
This compound is a halogenated aromatic compound with promising applications as a chemical intermediate. While its physical properties are documented, a significant lack of detailed experimental protocols for its synthesis and comprehensive spectroscopic data hinders its broader use in research and development. The proposed synthetic route via a Sandmeyer reaction of 2,6-dibromoaniline provides a logical starting point for its preparation. This technical guide summarizes the current knowledge on this compound and highlights the need for further investigation to fully characterize this potentially valuable compound.
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 19230-27-4 [smolecule.com]
- 3. This compound | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dibromobenzene(108-36-1) 13C NMR [m.chemicalbook.com]
- 7. 1-Bromo-2,3-dichlorobenzene(56961-77-4) 13C NMR spectrum [chemicalbook.com]
- 8. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1,3-Dibromo-2-chlorobenzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 1,3-Dibromo-2-chlorobenzene with a variety of arylboronic acids. This protocol is designed to enable the selective synthesis of mono- and di-arylated products, which are valuable intermediates in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reaction of this compound is of particular interest due to its potential for sequential, regioselective functionalization. The differential reactivity of the two non-equivalent carbon-bromine bonds allows for controlled mono-arylation, followed by a subsequent coupling to introduce a second, different aryl group if desired. The carbon-chlorine bond is significantly less reactive and typically remains intact under standard Suzuki conditions for C-Br bond activation.
For this compound, the carbon-bromine bond at the 3-position is less sterically hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom.[1] This steric difference makes the C-3 position the more probable site for the initial oxidative addition to the palladium catalyst, leading to regioselective mono-arylation.[1]
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the selective mono- and di-arylation of this compound with various arylboronic acids. The yields are based on typical outcomes for similar dihaloarene substrates and serve as a guideline for reaction optimization.
Table 1: Selective Mono-arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (4:1) | 100 | 16 | 3-Bromo-2-chloro-1,1'-biphenyl | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16 | 3-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl | 70-80 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16 | 3-Bromo-2-chloro-4'-methyl-1,1'-biphenyl | 75-85 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16 | 3-Bromo-2,3'-dichloro-1,1'-biphenyl | 65-75 |
Table 2: Di-arylation of this compound
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | 2-Chloro-1,3-diphenylbenzene | >85 |
| 2 | 4-Methoxyphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | 2-Chloro-1,3-bis(4-methoxyphenyl)benzene | >80 |
| 3 | 4-Tolylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | 2-Chloro-1,3-di-p-tolylbenzene | >85 |
| 4 | 3-Chlorophenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | 2-Chloro-1,3-bis(3-chlorophenyl)benzene | >75 |
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 3-bromo-2-chloro-1-aryl-benzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Di-arylation of this compound
This protocol is designed for the synthesis of 2-chloro-1,3-diarylbenzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product is then purified by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Selective Mono-arylation
Caption: Workflow for the selective mono-arylation of this compound.
Experimental Workflow for Di-arylation
Caption: Workflow for the di-arylation of this compound.
References
Application Notes and Protocols for the Regioselective Formation of a Grignard Reagent from 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the regioselective formation of a mono-Grignard reagent from 1,3-dibromo-2-chlorobenzene. Given the presence of three halogen atoms, achieving selective metalation is crucial for the use of this compound as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The protocol described herein focuses on the halogen-magnesium exchange method, which offers superior regioselectivity and functional group tolerance compared to classical Grignard formation with magnesium metal. This method allows for the targeted synthesis of (2-bromo-6-chlorophenyl)magnesium bromide, a valuable intermediate for introducing the 2-bromo-6-chlorophenyl moiety.
Introduction
Polyhalogenated aromatic compounds are pivotal starting materials in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The differential reactivity of various halogen atoms allows for sequential and site-selective functionalization. In this compound, the carbon-bromine bonds are significantly more reactive towards magnesium insertion or halogen-magnesium exchange than the carbon-chlorine bond. The general order of reactivity for Grignard formation is C-I > C-Br > C-Cl.[1]
However, the two bromine atoms in this compound are electronically and sterically non-equivalent. The formation of a Grignard reagent via direct insertion of magnesium metal can be challenging to control and may result in a mixture of mono-Grignard reagents at either bromine position, as well as the di-Grignard product.[2] To overcome these challenges, a halogen-magnesium exchange reaction using a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), is the method of choice.[3] This approach is typically performed at low temperatures to enhance selectivity and minimize side reactions. The regioselectivity is governed by a combination of steric and electronic factors. The bromine atom at the C1 position is generally more accessible than the one at the C3 position, which is sterically hindered by the adjacent bromine and chlorine atoms.
Reaction Pathway and Logic
The proposed regioselective synthesis of the Grignard reagent from this compound proceeds via a halogen-magnesium exchange mechanism. The use of i-PrMgCl allows for the selective exchange of one of the bromine atoms. Based on steric considerations, the less hindered bromine at the C1 position is expected to be the primary site of exchange, yielding (2-bromo-6-chlorophenyl)magnesium bromide.
Caption: Reaction pathway for selective Grignard formation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.0-2.0 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Electrophile for trapping (e.g., N,N-dimethylformamide (DMF) or solid carbon dioxide (dry ice))
-
Argon or Nitrogen gas (high purity)
Protocol 1: Regioselective Mono-Grignard Formation via Halogen-Magnesium Exchange
This protocol is designed for the selective formation of the mono-Grignard reagent at the less sterically hindered bromine.
1. Reaction Setup:
- All glassware must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry argon or nitrogen.
- Assemble a two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon/nitrogen inlet.
2. Reagent Preparation:
- Under a positive pressure of argon/nitrogen, add this compound (1.0 eq.) to the reaction flask.
- Dissolve the substrate in anhydrous THF to a concentration of approximately 0.5 M.
- Cool the solution to -15 °C using a suitable cooling bath (e.g., a dry ice/isopropanol bath).
3. Halogen-Magnesium Exchange:
- Slowly add i-PrMgCl·LiCl solution (1.05 eq.) dropwise to the stirred solution of the substrate over 30-60 minutes. The internal temperature should be maintained below -10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at -15 °C for 2 hours.
4. Reaction Monitoring (Optional but Recommended):
- To confirm the formation of the Grignard reagent and assess regioselectivity, a small aliquot (e.g., 0.2 mL) can be withdrawn via syringe and quenched with an electrophile such as DMF (to form an aldehyde) or by bubbling CO₂ gas (to form a carboxylic acid) in a separate vial. Subsequent analysis by GC-MS or ¹H NMR after acidic workup can reveal the product distribution.
5. Subsequent Use:
- The resulting Grignard reagent solution is typically used immediately in the next synthetic step without isolation. The solution should be maintained at low temperature until the addition of the desired electrophile.
Experimental Workflow
Caption: Generalized workflow for Grignard reagent formation and use.
Data Presentation
| Substrate | Mg-Reagent | Solvent | Temp (°C) | Time (h) | Major Product (Regioisomer) | Selectivity (Major:Minor) |
| 2,4-Dibromoanisole | iPrMgCl·LiCl | THF | 25 | 2 | (4-Bromo-2-methoxyphenyl)magnesium chloride (C2-Mg) | >98:2 |
| 2,4-Dibromoanisole | sBu₂Mg·2LiOR | Toluene | 25 | 0.1 | (2-Bromo-4-methoxyphenyl)magnesium alkoxide (C4-Mg) | >98:2 |
This data is illustrative and serves as a benchmark for what can be achieved with regioselective halogen-magnesium exchange reactions. The actual selectivity for this compound may vary and should be determined experimentally.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate or low conversion | - Presence of moisture or oxygen.- Impure or old Grignard reagent solution. | - Ensure all glassware is meticulously dried and the reaction is performed under a strictly inert atmosphere.- Use freshly purchased or recently titrated i-PrMgCl solution. |
| Low regioselectivity / Mixture of products | - Reaction temperature is too high.- Rate of addition of the Grignard reagent is too fast. | - Maintain the reaction temperature strictly below -10 °C.- Ensure slow, dropwise addition of the i-PrMgCl solution to avoid local temperature increases. |
| Formation of Wurtz-type coupling byproducts | - This is less common with the exchange method but can occur if the temperature is not well-controlled. | - Adhere to the low-temperature conditions specified in the protocol. |
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere.
-
Anhydrous ethereal solvents like THF and diethyl ether are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.
-
The halogen-magnesium exchange reaction is exothermic. Proper temperature control is critical, especially during the addition of the Grignard reagent. Always have a cooling bath ready.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
References
Sonogashira Coupling Protocols for 1,3-Dibromo-2-chlorobenzene: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1,3-Dibromo-2-chlorobenzene. This versatile building block presents opportunities for selective mono- or di-alkynylation, enabling the synthesis of a diverse range of complex molecular architectures for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] For polyhalogenated substrates like this compound, the reaction offers the potential for selective functionalization, which is a key consideration in multi-step synthetic routes. The reactivity of the carbon-halogen bonds in Sonogashira couplings generally follows the trend I > Br > Cl, making the two C-Br bonds the primary reaction sites over the C-Cl bond in this compound.
Regioselectivity in the Sonogashira coupling of this compound is influenced by both steric and electronic factors. The carbon-bromine bond at the 3-position is less sterically hindered compared to the C-Br bond at the 1-position, which is flanked by the chlorine atom. Consequently, the initial oxidative addition of the palladium catalyst is more likely to occur at the C-3 position, favoring mono-alkynylation at this site.[3] By carefully controlling the reaction conditions and stoichiometry of the alkyne, it is possible to achieve either selective mono-alkynylation or di-alkynylation.
Data Presentation: Comparative Protocols for Sonogashira Coupling
The following tables summarize representative protocols for the selective mono- and di-alkynylation of this compound. These protocols are based on established methodologies for similar polyhalogenated aromatic compounds.
Table 1: Protocol for Selective Mono-alkynylation of this compound
| Parameter | Condition |
| Substrate | This compound |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |
| Stoichiometry | This compound (1.0 equiv), Terminal Alkyne (1.1-1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (3-6 mol%) |
| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 50°C |
| Reaction Time | 4-12 hours |
| Expected Major Product | 1-Bromo-2-chloro-3-(alkynyl)benzene |
Table 2: Protocol for Di-alkynylation of this compound
| Parameter | Condition |
| Substrate | This compound |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |
| Stoichiometry | This compound (1.0 equiv), Terminal Alkyne (2.2-2.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) |
| Copper Co-catalyst | CuI (10-15 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | N,N-Dimethylformamide (DMF) or Toluene |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Expected Major Product | 1,3-Bis(alkynyl)-2-chlorobenzene |
Experimental Protocols
The following are detailed, representative methodologies for the mono- and di-alkynylation of this compound.
Protocol 1: Selective Mono-alkynylation
Objective: To synthesize 1-Bromo-2-chloro-3-(phenylethynyl)benzene.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous THF via syringe, followed by triethylamine (2.0 equiv).
-
To the stirred solution, add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired mono-alkynylated product.
Protocol 2: Di-alkynylation
Objective: To synthesize 2-Chloro-1,3-bis(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add Pd(PPh₃)₄ (8 mol%) and CuI (12 mol%) to the solution.
-
Add triethylamine (3.0 equiv) followed by the dropwise addition of phenylacetylene (2.3 equiv).
-
Heat the reaction mixture to 90°C and stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the di-alkynylated product.
Mandatory Visualizations
Caption: General workflow for a Sonogashira coupling reaction.
References
Application Notes and Protocols for the Synthesis of Substituted Carbazoles Using 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its substituted derivatives are a critical class of nitrogen-containing heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature contribute to a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties. Furthermore, their unique photophysical characteristics make them valuable components in organic light-emitting diodes (OLEDs) and other electronic devices.
This document provides detailed protocols for a two-step synthesis of substituted carbazoles commencing from the readily available starting material, 1,3-Dibromo-2-chlorobenzene. The synthetic strategy hinges on a regioselective Buchwald-Hartwig amination followed by an intramolecular palladium-catalyzed cyclization. This approach offers a versatile and efficient route to a variety of substituted carbazoles, which are valuable intermediates for drug discovery and development.
Overall Synthetic Strategy
The synthesis of substituted carbazoles from this compound is proposed as a two-step process:
-
Step 1: Regioselective Buchwald-Hartwig Mono-amination. In this step, this compound is coupled with a substituted aniline (B41778) in a palladium-catalyzed cross-coupling reaction. Due to the differential reactivity of the two bromine atoms, the amination is expected to occur selectively at the less sterically hindered C3 position, yielding a 2-amino-2'-bromo-6'-chlorobiphenyl intermediate.
-
Step 2: Intramolecular Palladium-Catalyzed Cyclization. The biphenyl (B1667301) intermediate from Step 1 undergoes an intramolecular C-N bond formation to construct the carbazole ring system. This transformation is also palladium-catalyzed, typically proceeding via a C-H activation mechanism.
Experimental Protocols
Step 1: Synthesis of N-(2-bromo-6-chlorophenyl)aniline (Representative Procedure)
This protocol describes the selective mono-amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired N-(2-bromo-6-chlorophenyl)aniline.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 270.35 | 1.0 | - |
| Aniline | 93.13 | 1.2 | - |
| N-(2-bromo-6-chlorophenyl)aniline | 284.56 | - | 75-85 |
Step 2: Synthesis of 1-Chloro-9H-carbazole (Representative Procedure)
This protocol describes the intramolecular cyclization of N-(2-bromo-6-chlorophenyl)aniline to form the carbazole ring.
Materials:
-
N-(2-bromo-6-chlorophenyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add N-(2-bromo-6-chlorophenyl)aniline (1.0 equivalent), palladium(II) acetate (10 mol%), and potassium carbonate (2.0 equivalents).
-
Add N,N-dimethylacetamide (DMA) as the solvent.
-
Seal the vial and heat the reaction mixture to 130 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Chloro-9H-carbazole.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| N-(2-bromo-6-chlorophenyl)aniline | 284.56 | 1.0 | - |
| 1-Chloro-9H-carbazole | 201.65 | - | 60-70 |
Visualizations
Caption: Overall workflow for the synthesis of substituted carbazoles.
Caption: Mechanism of the Buchwald-Hartwig amination (Step 1).
Caption: Mechanism of the intramolecular cyclization (Step 2).
Conclusion
The described two-step synthesis provides a robust and versatile methodology for accessing substituted carbazoles from this compound. The regioselectivity of the initial Buchwald-Hartwig amination allows for controlled functionalization, while the subsequent intramolecular cyclization efficiently constructs the carbazole core. These protocols are valuable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the generation of diverse carbazole libraries for further investigation and application. Careful optimization of reaction conditions may be necessary for different substituted anilines to maximize yields.
Application Note and Protocol: Regioselective Monolithiation of 1,3-Dibromo-2-chlorobenzene via Halogen-Metal Exchange
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dibromo-2-chlorobenzene is a versatile starting material in organic synthesis, offering multiple sites for functionalization. The selective monolithiation of this compound via halogen-metal exchange provides a powerful method for the introduction of a single nucleophilic site, enabling the synthesis of complex, polysubstituted aromatic compounds. This protocol details a representative experimental procedure for the regioselective monolithiation of this compound, primarily at the less sterically hindered C-3 bromine atom, using n-butyllithium. The resulting aryllithium species can then be trapped with a suitable electrophile. This method is based on established principles of organolithium chemistry and halogen-metal exchange reactions.[1][2][3]
Core Principles
The monolithiation of this compound is achieved through a lithium-halogen exchange reaction. This process is typically fast and conducted at low temperatures to prevent side reactions. The regioselectivity of the lithiation is governed by both steric and electronic factors. The bromine atom at the C-3 position is less sterically hindered than the bromine at the C-1 position, which is flanked by a chlorine atom.[4] Consequently, the lithium-halogen exchange is expected to occur preferentially at the C-3 position. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Anhydrous Tetrahydrofuran (B95107) (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Electrophile (e.g., Benzaldehyde) | ≥99% | Commercially Available |
| Saturated aqueous NH₄Cl | Reagent Grade | In-house preparation |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
| Brine (saturated aq. NaCl) | Reagent Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Reagent Grade | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Commercially Available |
Equipment
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Inert gas (Ar or N₂) supply with a manifold
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure
-
Reaction Setup:
-
A dry 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Add this compound (1.00 g, 3.69 mmol, 1.0 equiv) to the flask.
-
Dissolve the starting material in 20 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath with stirring.
-
-
Monolithiation:
-
Slowly add n-butyllithium (1.5 mL of a 2.5 M solution in hexanes, 3.75 mmol, 1.02 equiv) dropwise to the stirred solution at -78 °C over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid at this temperature.
-
-
Electrophilic Quench:
-
In a separate, dry vial, dissolve the electrophile (e.g., benzaldehyde, 0.43 g, 4.06 mmol, 1.1 equiv) in 5 mL of anhydrous THF.
-
Slowly add the solution of the electrophile to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature over 1 hour.
-
-
Workup:
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product.
-
Data Presentation
Table 1: Representative Quantitative Data for Monolithiation and Electrophilic Quench
| Parameter | Value |
| Starting Material | |
| This compound | 1.00 g (3.69 mmol) |
| Reagents | |
| n-Butyllithium (2.5 M in hexanes) | 1.5 mL (3.75 mmol) |
| Benzaldehyde | 0.43 g (4.06 mmol) |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 hour |
| Electrophilic Quench Temperature | -78 °C to room temp. |
| Electrophilic Quench Time | 3 hours |
| Hypothetical Yield | |
| Purified Product Yield | ~70-85% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the monolithiation of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Regioselective monolithiation and subsequent electrophilic quench.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope. This methodology is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules. 1,3-Dibromo-2-chlorobenzene is a versatile building block, offering multiple reaction sites for sequential and selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for controlled amination, primarily at the more reactive C-Br positions.
These application notes provide an overview of the palladium-catalyzed amination of this compound, including reaction conditions, catalyst selection, and detailed experimental protocols for both mono- and double amination reactions.
Reactivity and Selectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Consequently, for this compound, the C-Br bonds are significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. This inherent difference in reactivity allows for the selective amination at the bromine-substituted positions while leaving the chlorine intact.
By carefully controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve either selective monoamination or exhaustive double amination at the 1 and 3 positions.
Data Presentation: Predicted Outcomes for Amination Reactions
The following tables summarize predicted yields and reaction conditions for the palladium-catalyzed amination of this compound with various amines. These predictions are based on typical outcomes for Buchwald-Hartwig reactions with similar di- and tri-halogenated substrates.
Table 1: Selective Monoamination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 12 | 85-95 |
| 2 | Morpholine (B109124) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 8 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | Toluene | 100 | 18 | 88-96 |
Table 2: Double Amination of this compound
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Aniline (2.2) | Pd₂(dba)₃ (4) | XPhos (8) | NaOtBu (2.5) | Toluene | 110 | 24 | 75-85 |
| 2 | Morpholine (2.5) | Pd(OAc)₂ (4) | RuPhos (8) | K₃PO₄ (3.0) | Dioxane | 120 | 36 | 70-80 |
| 3 | n-Butylamine (2.2) | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS (2.5) | THF | 90 | 20 | 65-75 |
| 4 | Benzylamine (2.2) | Pd(OAc)₂ (4) | cataCXium A (8) | Cs₂CO₃ (3.0) | Toluene | 110 | 30 | 80-90 |
Experimental Protocols
Important Note: These protocols are representative and may require optimization for specific amines and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Monoamination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.05 mmol, 1.05 equiv.) via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired mono-aminated product.
Protocol 2: Double Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-Dioxane (B91453)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.04 mmol, 4 mol%), RuPhos (0.08 mmol, 8 mol%), and finely ground potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add anhydrous 1,4-dioxane (8 mL) via syringe.
-
Add morpholine (2.5 mmol, 2.5 equiv.) via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 36 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (25 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography to yield the di-substituted product.
Visualizations
Reaction Workflow
Caption: General workflow for palladium-catalyzed amination.
Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Application Notes and Protocols for 1,3-Dibromo-2-chlorobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-chlorobenzene is a versatile halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, offers multiple reactive sites for various chemical transformations.[1] This allows for the strategic and regioselective introduction of functional groups, making it an invaluable intermediate in the construction of active pharmaceutical ingredients (APIs).[1]
The primary utility of this compound in pharmaceutical synthesis lies in its application in cross-coupling reactions and the formation of organometallic reagents. These reactions are fundamental to the creation of biaryl structures, which are key pharmacophores in a number of blockbuster drugs, including the angiotensin II receptor blockers (ARBs) like losartan (B1675146) and valsartan, used in the treatment of hypertension.[4][5]
This document provides detailed application notes and experimental protocols for two key reactions involving this compound: the Suzuki-Miyaura cross-coupling reaction and the formation of a Grignard reagent.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a precursor for the synthesis of substituted biphenyl (B1667301) compounds, which are pivotal intermediates in drug discovery and development.[6][7] The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, enabling chemists to construct complex molecular architectures.[3]
-
Angiotensin II Receptor Blockers (ARBs): The biphenyl scaffold is a core structural motif in many ARBs. This compound can be utilized in Suzuki-Miyaura coupling reactions to create the necessary biphenyl backbone of these antihypertensive drugs.[4][5]
-
Other Complex Molecules: Beyond ARBs, the ability to selectively functionalize the aromatic ring of this compound makes it a valuable starting material for a wide range of other pharmaceutical agents and fine chemicals.[1][3]
Reaction Mechanisms and Pathways
The two primary reaction pathways for this compound in the synthesis of pharmaceutical intermediates are Palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[8] In the case of this compound, a regioselective coupling can be achieved, where one of the bromine atoms reacts preferentially with a boronic acid in the presence of a palladium catalyst and a base.[1][2]
The regioselectivity of the reaction is influenced by steric and electronic factors. The carbon-bromine bond at the 3-position is less sterically hindered than the one at the 1-position, which is flanked by the chlorine atom. This makes the 3-position more susceptible to oxidative addition to the palladium catalyst, leading to the preferential formation of the corresponding coupled product.[3]
Grignard Reagent Formation
The formation of a Grignard reagent from this compound involves the reaction of the aryl halide with magnesium metal.[3] However, the presence of two bromine atoms presents a challenge in achieving mono-Grignard reagent formation, and a mixture of reagents where magnesium has inserted at either the C1 or C3 position may result.[3] Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of di-Grignard species.[3] The resulting Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are adapted from procedures for similar polyhalogenated aromatic compounds.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and purification
Procedure:
-
In a reaction vessel under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 eq).
-
Add toluene and water in a 10:1 ratio (e.g., 1.0 mL toluene and 0.1 mL water per 0.30 mmol of the aryl bromide).
-
Heat the reaction mixture to 80 °C for 2-4 hours, or until TLC or GC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired substituted biphenyl product.
Quantitative Data (Representative for a related compound):
The following table shows representative yields for the selective Suzuki-Miyaura coupling of a structurally similar compound, 1-bromo-3-(chloromethyl)benzene, demonstrating the feasibility of selective aryl C-Br coupling.[3]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methylphenylboronic acid | 92 |
| 4-Methoxyphenylboronic acid | 90 |
| 4-Chlorophenylboronic acid | 85 |
| 3-Methylphenylboronic acid | 98 |
Protocol 2: Formation of a Grignard Reagent from this compound
This protocol provides a general method for the preparation of a Grignard reagent from this compound. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere.[3][9]
Materials:
-
This compound
-
Magnesium turnings (1.1-1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Place the magnesium turnings and a small crystal of iodine in the flame-dried, three-necked flask equipped with a condenser and a dropping funnel.
-
Assemble the apparatus while hot and allow to cool to room temperature under a stream of inert gas.
-
Add a small amount of anhydrous THF to the flask.
-
Dissolve the this compound in anhydrous THF and add a small portion to the flask via the dropping funnel.
-
If the reaction does not initiate (indicated by heat evolution and the disappearance of the iodine color), gently warm the flask.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
The resulting Grignard reagent solution should be used immediately in subsequent reactions.
Quantitative Data:
The yield of Grignard reagent formation is typically not determined by isolation but rather by the yield of the subsequent reaction with an electrophile. For the reaction of a Grignard reagent prepared from 1-bromo-4-chlorobenzene (B145707) with DMF, a crude product yield of over 90% has been reported, with purified yields ranging from 15-30%.[10] Given the potential for side reactions with this compound, yields may vary and optimization would be required.
| Electrophile | Product Type | Representative Yield Range (%) |
| Aldehyde/Ketone | Secondary/Tertiary Alcohol | 45-85 (for similar systems)[11] |
| DMF | Aldehyde | 15-30 (purified, for a related system)[10] |
| CO₂ | Carboxylic Acid | Variable, dependent on conditions |
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in forming complex biaryl structures through Suzuki-Miyaura coupling and its potential for conversion into a Grignard reagent for subsequent carbon-carbon bond formation make it a key component in the synthetic chemist's toolbox. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the applications of this important intermediate in their synthetic endeavors. Careful control of reaction conditions, particularly for achieving regioselectivity in coupling reactions and managing the formation of Grignard reagents, is essential for successful and efficient synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. rsc.org [rsc.org]
Application of 1,3-Dibromo-2-chlorobenzene in the Synthesis of Organic Light-Emitting Diode (OLED) Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies, owing to their superior contrast, color gamut, and form factor. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Halogenated aromatic compounds are pivotal precursors in the synthesis of these advanced materials, enabling the construction of complex molecular structures through various cross-coupling reactions.
1,3-Dibromo-2-chlorobenzene is a tri-substituted benzene (B151609) derivative featuring two bromine atoms and one chlorine atom. The presence of multiple halogen atoms offers synthetic handles for sequential functionalization, making it a potential, albeit not widely reported, building block for OLED materials. The differential reactivity of the carbon-bromine bonds, influenced by the steric hindrance from the adjacent chlorine atom, allows for regioselective synthesis. Specifically, the C-Br bond at the 3-position is less sterically hindered and thus more susceptible to initial oxidative addition in palladium-catalyzed reactions[1]. This characteristic can be exploited to construct asymmetric molecules, which are often desirable for preventing crystallization in the thin films of OLED devices.
This document provides a hypothetical framework for the application of this compound in the synthesis of a carbazole-based host material for OLEDs, including detailed, generalized experimental protocols for key synthetic steps. It is important to note that while the described synthetic routes are based on established chemical principles, specific OLED materials derived from this compound are not prevalent in the reviewed scientific literature.
Hypothetical Application: Synthesis of a Carbazole-Based Host Material
In this section, we outline a hypothetical synthetic pathway to a carbazole-based host material starting from this compound. Carbazole derivatives are widely used as host materials in phosphorescent OLEDs due to their high triplet energy and good hole-transporting properties. The proposed synthesis involves a sequential Buchwald-Hartwig amination and a Suzuki-Miyaura coupling reaction.
Synthetic Pathway
The overall proposed synthetic scheme is depicted below. The first step is a regioselective Buchwald-Hartwig amination at the less hindered 3-position of this compound with carbazole. The remaining bromine atom at the 1-position can then be used for a subsequent Suzuki-Miyaura coupling to introduce another functional group, for example, a phenyl group.
References
Application Notes and Protocols for the Regioselective Suzuki Reaction of 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to performing the Suzuki-Miyaura cross-coupling reaction with 1,3-Dibromo-2-chlorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and polyaryl structures. The inherent regioselectivity of this substrate allows for controlled, stepwise functionalization, making it a valuable tool in the development of novel therapeutic agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1] For substrates such as this compound, which possesses two non-equivalent bromine atoms, regioselectivity is a key consideration. The C-Br bond at the 3-position is sterically less hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom. This steric difference makes the 3-position the more probable site for the initial oxidative addition to the palladium catalyst, allowing for a regioselective mono-arylation.[2] This selective reactivity is crucial for the synthesis of complex molecules where precise control over substituent placement is paramount. Biaryl scaffolds, the products of this reaction, are prevalent in a vast array of drug molecules and natural products, highlighting the importance of this transformation in drug discovery.[3]
Data Presentation: Regioselective Suzuki-Miyaura Coupling of this compound
The following table summarizes representative reaction conditions and expected yields for the mono-arylation of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar dihalobenzenes and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene (B28343)/H₂O (10:1) | 80 | 2 | 3-Bromo-2-chloro-1,1'-biphenyl (B14625573) | ~90-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 3-Bromo-2-chloro-4'-methyl-1,1'-biphenyl | ~92-97 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 3-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl | ~88-93 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 3-Bromo-4'-fluoro-2-chloro-1,1'-biphenyl | ~85-90 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 2-(3-Bromo-2-chlorophenyl)thiophene | ~75-85 |
| 6 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 2-(3-Bromo-2-chlorophenyl)naphthalene | ~70-75 |
Yields are predicted based on reactions with analogous substrates and should be considered as a guideline for optimization.
Experimental Protocols
Regioselective Mono-Arylation of this compound
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the less hindered C3-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.002 equiv.), and tricyclohexylphosphine tetrafluoroborate (0.004 equiv.).
-
Solvent Addition: Add anhydrous toluene and degassed water to the reaction vessel in a 10:1 ratio (e.g., 1.0 mL of toluene and 0.1 mL of water for a 0.3 mmol scale reaction).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for 2 hours.
-
Work-up: After the reaction is complete (monitor by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-2-chloro-1,1'-biphenyl derivative.
Mandatory Visualizations
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Biaryls from 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of biaryl compounds from 1,3-dibromo-2-chlorobenzene, a versatile starting material for the construction of complex molecular architectures. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a polyhalogenated aromatic compound that offers multiple reaction sites for the strategic formation of carbon-carbon bonds. The differential reactivity of its halogen atoms—two non-equivalent bromines and one chlorine—allows for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond.
Furthermore, regioselectivity can often be achieved between the two bromine atoms. The C-Br bond at the 3-position is less sterically hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom.[1] Consequently, the initial cross-coupling reaction is expected to occur preferentially at the 3-position, enabling the synthesis of mono- and di-arylated products in a controlled manner.
Data Presentation: Regioselective Suzuki-Miyaura Coupling
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of an aryl bromide. While this data is for the structurally analogous 1-bromo-3-(chloromethyl)benzene, it demonstrates the feasibility and expected efficiency of selective coupling at the less hindered C-Br position of this compound.[1]
| Entry | Arylboronic Acid | Product | Predicted Yield (%)[1] |
| 1 | Phenylboronic acid | 2-Bromo-3-chloro-1,1'-biphenyl | 95 |
| 2 | 4-Methylphenylboronic acid | 2-Bromo-3-chloro-4'-methyl-1,1'-biphenyl | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-3-chloro-4'-methoxy-1,1'-biphenyl | 90 |
| 4 | 3-Methylphenylboronic acid | 2-Bromo-3-chloro-3'-methyl-1,1'-biphenyl | 98 |
| 5 | 4-Chlorophenylboronic acid | 2-Bromo-4'-chloro-3-chloro-1,1'-biphenyl | 85 |
Experimental Protocols
Protocol 1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the preferential coupling of an arylboronic acid at the less sterically hindered 3-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343), anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.002 eq, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.004 eq, 0.4 mol%).
-
Add anhydrous toluene and degassed water to the reaction vessel in a 10:1 ratio (e.g., 1.0 mL of toluene and 0.1 mL of water for a 0.30 mmol scale reaction).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-arylated biaryl.
Protocol 2: Di-Arylation via a Stepwise Suzuki-Miyaura Coupling
This protocol outlines a two-step approach for the synthesis of unsymmetrical terphenyls, first by coupling at the more reactive bromine site, followed by coupling at the second bromine or the chlorine site under more forcing conditions.
Step 1: First Suzuki-Miyaura Coupling (as described in Protocol 1)
Follow the procedure in Protocol 1 to synthesize the mono-arylated intermediate (e.g., 2-bromo-3-chloro-1,1'-biphenyl).
Step 2: Second Suzuki-Miyaura Coupling
Materials:
-
Mono-arylated intermediate from Step 1
-
Arylboronic acid (different from Step 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst system with a more electron-rich ligand like SPhos)
-
A stronger base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the mono-arylated intermediate (1.0 eq), the second arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the anhydrous solvent and a small amount of degassed water.
-
Seal the tube and heat the reaction mixture to a higher temperature (e.g., 100-120°C).
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and purify the product as described in Protocol 1 to yield the unsymmetrical diarylated biaryl.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
Caption: Catalytic cycle of Stille coupling.
References
Application Notes and Protocols for the Selective Functionalization of 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of 1,3-dibromo-2-chlorobenzene. This versatile building block offers multiple reactive sites, enabling the stepwise introduction of various functional groups to construct complex molecular architectures for pharmaceutical and materials science applications.
Introduction
This compound possesses three halogen atoms with differential reactivity, providing opportunities for selective chemical modifications. The carbon-bromine (C-Br) bonds are generally more reactive than the carbon-chlorine (C-Cl) bond in many transition metal-catalyzed cross-coupling reactions.[1] Furthermore, the two C-Br bonds at the C-1 and C-3 positions are non-equivalent due to different steric and electronic environments. The C-Br bond at the 3-position is less sterically hindered, making it the more probable site for initial reaction in processes like palladium-catalyzed cross-coupling reactions.[1] This inherent reactivity difference allows for regioselective functionalization, a key strategy in the synthesis of complex organic molecules.
This document outlines protocols for three primary types of selective functionalization:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira)
-
Metal-Halogen Exchange (Lithium-Bromine Exchange)
-
Grignard Reagent Formation
Data Presentation
The following table summarizes the expected regioselectivity and potential yields for the selective functionalization of this compound based on reactions with analogous compounds.
| Functionalization Method | Position of Primary Reaction | Reagents/Catalyst | Electrophile/Coupling Partner | Product | Reported Yield (%) |
| Suzuki-Miyaura Coupling | C-3 | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Arylboronic acid | 3-Aryl-1-bromo-2-chlorobenzene | 73-98 (for analogous compounds)[2] |
| Sonogashira Coupling | C-3 | Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI | Terminal alkyne | 3-Alkynyl-1-bromo-2-chlorobenzene | High yields (for aryl bromides)[3] |
| Lithium-Bromine Exchange | C-3 (predicted) | n-BuLi or t-BuLi | Various electrophiles (e.g., DMF, R-X) | 3-Functionalized-1-bromo-2-chlorobenzene | High yields (for aryl bromides)[4][5] |
| Grignard Formation | C-1 and C-3 mixture | Mg, THF | Various electrophiles | Mixture of functionalized products | Variable, challenging to control[1] |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the selective coupling of an arylboronic acid at the C-3 position of this compound, leveraging the lower steric hindrance at this site.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.002 equivalents)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄, 0.004 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.002 mmol), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol).[2]
-
Add toluene (3.3 mL) and water (0.33 mL) to the flask.[2]
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-aryl-1-bromo-2-chlorobenzene product.
Selective Sonogashira Coupling at the C-3 Position
This protocol outlines the selective coupling of a terminal alkyne at the C-3 position of this compound.
Workflow Diagram:
Caption: Workflow for selective Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂, 0.01-0.02 equivalents)
-
Tri-tert-butylphosphine (B79228) (P(t-Bu)₃, 0.02-0.04 equivalents)
-
Copper(I) iodide (CuI, 0.02-0.04 equivalents)
-
Dioxane
-
Diisopropylamine (HN(i-Pr)₂)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), bis(benzonitrile)palladium(II) chloride (0.01 mmol), and tri-tert-butylphosphine (0.02 mmol).[3]
-
Add anhydrous dioxane, followed by diisopropylamine, copper(I) iodide (0.02 mmol), and the terminal alkyne (1.2 mmol).[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 3-alkynyl-1-bromo-2-chlorobenzene product.
Selective Lithium-Bromine Exchange
This protocol describes the selective metal-halogen exchange at one of the bromine atoms, followed by quenching with an electrophile. The reaction is performed at low temperatures to enhance selectivity.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing regioselectivity in Suzuki coupling of 1,3-Dibromo-2-chlorobenzene
Welcome to the Technical Support Center for the Suzuki-Miyaura Cross-Coupling of 1,3-Dibromo-2-chlorobenzene. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to achieve high regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining regioselectivity in the Suzuki coupling of this compound?
A1: The primary factor is the difference in steric and electronic environments of the two bromine atoms. The C-Br bond at the 3-position is significantly less sterically hindered than the C-Br bond at the 1-position, which is flanked by a chlorine atom.[1] Consequently, the oxidative addition of the palladium catalyst, the rate-determining and selectivity-determining step, occurs preferentially at the less hindered C3-position.[1]
Q2: What is the expected major product in a standard Suzuki mono-coupling reaction with this compound?
A2: Under typical Suzuki-Miyaura conditions, the major product will be the one resulting from coupling at the C3 position (3-aryl-1-bromo-2-chlorobenzene). This is due to the higher reactivity of the less sterically hindered C3-Br bond.[1]
Q3: Why is the C-Cl bond generally unreactive in this cross-coupling reaction?
A3: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[2][3] The C-Cl bond has a higher bond dissociation energy and is much more resistant to oxidative addition by the Pd(0) catalyst compared to the C-Br bonds.[2][3] Achieving reactivity at the C-Cl bond typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems.[2][4]
Q4: Can I achieve coupling at the C1 position selectively?
A4: Achieving high selectivity for the C1 position is challenging due to steric hindrance. However, regioselectivity can sometimes be influenced by using specific ligands or directing groups. For instance, certain bulky ligands might alter the catalyst's steric profile, or a coordinating functional group on the boronic acid could potentially direct the catalyst to the more hindered C1 position, although this is not a standard approach. In most cases, coupling will favor the C3 position.
Q5: What is the role of the base in the Suzuki-Miyaura coupling?
A5: The base is crucial for the transmetalation step of the catalytic cycle.[5][6][7] It activates the organoboron compound (boronic acid or ester) by forming a more nucleophilic boronate species (-B(OR)3⁻). This boronate then efficiently transfers its organic group to the palladium(II) center.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is properly reduced to Pd(0) in situ.[4] • Use a fresh, high-quality catalyst. |
| 2. Insufficient Degassing | • Oxygen can deactivate the catalyst through oxidation.[6] Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[6] | |
| 3. Poor Substrate Solubility | • Choose a solvent system in which all reactants are soluble at the reaction temperature (e.g., dioxane, THF, DMF, toluene).[5][8][9] | |
| 4. Ineffective Base | • The base may be too weak or insoluble. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[6] | |
| Poor Regioselectivity (Mixture of C1 and C3 coupled products) | 1. High Reaction Temperature | • Elevated temperatures can provide enough energy to overcome the activation barrier for oxidative addition at the more hindered C1 position. Lower the reaction temperature. |
| 2. Catalyst/Ligand Choice | • Small, less sterically demanding ligands (e.g., PPh₃) may not provide sufficient steric discrimination. Switch to a bulkier phosphine (B1218219) ligand (e.g., P(t-Bu)₃, SPhos, XPhos) to enhance selectivity for the less hindered C3 site.[4][6] | |
| Formation of Di-substituted Product | 1. High Catalyst Loading | • Reduce the amount of palladium catalyst used. |
| 2. Molar Ratio of Reactants | • Use a slight excess of the dihalide (this compound) relative to the boronic acid (e.g., 1.2 : 1.0) to favor mono-coupling. | |
| 3. Extended Reaction Time | • Monitor the reaction by TLC or GC-MS and stop it once the desired mono-coupled product is maximized to prevent subsequent coupling. | |
| Significant Protodeboronation of Boronic Acid | 1. Presence of Water/Protic Solvents | • This side reaction replaces the boronic acid group with a hydrogen. While some water is often beneficial, excess water can promote this pathway.[6] |
| 2. Unstable Boronic Acid | • If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt.[6][10] | |
| Formation of Homocoupled (Biaryl) Byproduct | 1. Presence of Oxygen | • Homocoupling of the boronic acid is often promoted by oxygen.[4] Ensure the reaction is rigorously degassed.[6] |
| 2. Inefficient Catalyst Turnover | • This can be caused by using a Pd(II) source that is not efficiently reduced. Using a Pd(0) source like Pd(PPh₃)₄ can minimize this.[4] |
Optimizing Regioselectivity: Data Summary
The choice of catalyst, ligand, and base is critical for controlling the outcome of the reaction. The following table summarizes general conditions that favor selective mono-coupling at the C3 position.
| Parameter | Condition for High C3-Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium sources for Suzuki couplings.[5][11] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Bulky ligands increase the steric demand around the palladium center, amplifying the inherent steric difference between the C1 and C3 positions and thus favoring oxidative addition at the less hindered C3-Br bond.[4][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective at activating the boronic acid for transmetalation without being overly harsh.[5][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A mixture of an organic solvent with a small amount of water is often optimal for both solubility and facilitating the action of the inorganic base.[5][8] |
| Temperature | Room Temperature to 80 °C | Lower temperatures generally improve selectivity by making it harder to overcome the higher activation energy for reaction at the sterically hindered C1 position. |
Experimental Protocols
General Protocol for Regioselective C3-Arylation of this compound
This protocol is a representative procedure designed to favor mono-arylation at the C3 position.
-
Reagent Preparation :
-
Reaction Setup :
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[6]
-
-
Solvent Addition and Reaction :
-
Degas the dioxane/water solvent mixture by bubbling with argon for 20-30 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C).[5]
-
-
Monitoring :
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired 3-aryl-1-bromo-2-chlorobenzene product.[6]
-
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling process and troubleshooting logic.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. mt.com [mt.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Grignard Reagent Formation with 1,3-Dibromo-2-chlorobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of Grignard reagents from 1,3-Dibromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What makes the formation of a Grignard reagent from this compound particularly challenging?
A1: The primary challenge stems from the structure of the starting material, which contains three halogen atoms: two non-equivalent aryl bromides and one aryl chloride.[1] The two carbon-bromine bonds have different steric and electronic environments, which can lead to difficulties in achieving regioselective magnesium insertion and may result in a mixture of products.[1]
Q2: Which halogen is most likely to react with magnesium?
A2: The aryl bromide (C-Br) bonds are significantly more reactive than the aryl chloride (C-Cl) bond in Grignard formation.[2][3] The general order of reactivity for carbon-halogen bonds with magnesium is C-I > C-Br > C-Cl, while C-F bonds are typically unreactive.[4][5][6] Therefore, magnesium will preferentially insert into one of the C-Br bonds.
Q3: What are the most common side reactions to anticipate?
A3: Key side reactions include:
-
Mixture of Mono-Grignard Reagents: Magnesium insertion can occur at either of the two C-Br positions, leading to a mixture of isomeric Grignard reagents.[1]
-
Di-Grignard Formation: If an excess of magnesium is used or reaction conditions are not carefully controlled, a di-Grignard reagent can form where magnesium has inserted at both C-Br bonds.[1]
-
Wurtz-Type Coupling: This radical-mediated side reaction can lead to the formation of dimeric biphenyl (B1667301) products.[7][8] It is more common with highly reactive halides.[8]
-
Reaction with Water or Oxygen: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources like atmospheric moisture and with oxygen.[2][3][9] This necessitates the use of strictly anhydrous conditions under an inert atmosphere.[1][2]
Q4: My Grignard reaction is not starting. What are the common causes and solutions?
A4: Failure to initiate is a frequent issue. Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting.[9][10] To start the reaction, the magnesium must be activated. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or physically crushing the magnesium turnings with a dry stirring rod to expose a fresh metal surface.[8][9][11] Gentle warming of the flask may also be required to initiate the reaction.[1]
Q5: How can I improve the selectivity to form a single mono-Grignard reagent?
A5: Achieving high selectivity can be difficult. To favor mono-Grignard formation, it is crucial to carefully control the stoichiometry, using only a slight excess of magnesium (e.g., 1.0-1.1 equivalents).[1] Adding the this compound solution slowly to the magnesium suspension helps maintain a low concentration of the halide, which can minimize side reactions like Wurtz coupling.[8] For superior selectivity, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures can be employed, as this method offers better functional group tolerance.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivated magnesium surface (MgO layer).[9][10] 2. Presence of moisture.[2][3] 3. Insufficient activation energy. | 1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[8][11] 2. Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous.[1][2] 3. Gently warm a small portion of the reaction mixture or use a heat gun to warm a single spot on the flask.[1] |
| Low Yield of Grignard Reagent | 1. Incomplete reaction. 2. Quenching by moisture, oxygen, or acidic impurities.[2][9] 3. Competing side reactions (e.g., Wurtz coupling).[8] | 1. Ensure magnesium is fully consumed or allow for longer reaction times. 2. Use scrupulously dried glassware and anhydrous solvents under an inert (N₂ or Ar) atmosphere.[1][2] 3. Add the aryl halide solution dropwise to maintain a low concentration and control the reaction temperature.[8] |
| Formation of Significant Biphenyl Byproduct | 1. Wurtz-type coupling reaction.[8] 2. High local concentration of the aryl halide during addition. | 1. Add the this compound solution slowly to the magnesium suspension.[8] 2. Ensure efficient stirring to quickly disperse the added reagent. |
| Formation of Di-Grignard Reagent | 1. Incorrect stoichiometry (excess magnesium).[1] | 1. Use a stoichiometric amount or only a slight excess of magnesium (1.0-1.1 equivalents). |
| Reaction Mixture Turns Dark/Tarry | 1. Overheating, leading to decomposition or side reactions. 2. Presence of impurities in reagents or solvent. | 1. Maintain a gentle reflux; use an ice bath to moderate the reaction if it becomes too vigorous. 2. Use purified reagents and high-quality anhydrous solvents. |
Data Presentation
Table 1: Summary of Factors Influencing Grignard Reagent Formation & Selectivity
| Parameter | Condition / Factor | Expected Impact on Reaction | Rationale |
| Halogen Reactivity | Bromine vs. Chlorine | Bromine is the exclusive site of reaction. | The C-Br bond is weaker and more easily reduced by magnesium than the C-Cl bond.[4][6] |
| Stoichiometry | 1:1 vs. >1.2:1 (Mg:Halide) | A 1:1 ratio favors mono-Grignard formation. Excess Mg increases the risk of di-Grignard products.[1] | Controlling the amount of the limiting reagent (halide) relative to magnesium is key to preventing over-reaction. |
| Addition Method | Slow dropwise addition vs. rapid addition | Slow addition minimizes Wurtz coupling and improves yield.[8] | Maintains a low concentration of the halide, disfavoring the bimolecular coupling side reaction. |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for success. | Grignard reagents are destroyed by protic solvents like water or alcohols.[3][6] Ethereal solvents stabilize the Grignard reagent.[9] |
| Atmosphere | Inert (N₂ or Ar) vs. Air | An inert atmosphere is mandatory. | Grignard reagents react with both atmospheric moisture and oxygen.[2][9] |
| Activation | Use of I₂ or 1,2-dibromoethane | Crucial for initiating the reaction. | These activators chemically clean the MgO layer from the magnesium surface, exposing the reactive metal.[9] |
Experimental Protocols
Protocol 1: Direct Grignard Formation via Magnesium Insertion
This protocol describes the standard method for forming the Grignard reagent directly from the aryl halide and magnesium metal.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas (Argon or Nitrogen).[1]
-
Place magnesium turnings (1.1 eq.) and a single crystal of iodine into the reaction flask.[1]
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add a small amount of the THF solution (approx. 10%) to the magnesium turnings.
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the purple iodine color and gentle refluxing (exotherm).[1] If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture and maintain reflux for an additional hour to ensure complete consumption of the magnesium.[1]
-
Cool the reaction mixture to room temperature. The resulting gray or brownish solution of the Grignard reagent should be used immediately in the subsequent reaction step.[1]
Protocol 2: Selective Mono-Grignard Formation via Halogen-Magnesium Exchange
This advanced method offers higher selectivity by using a pre-formed Grignard reagent at low temperatures to perform a halogen exchange.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried, two-necked flask with a septum and nitrogen/argon inlet
Procedure:
-
Assemble the flame-dried glassware under an inert atmosphere.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cool the solution to -15 °C using a suitable cooling bath (e.g., dry ice/isopropanol).
-
Slowly add the isopropylmagnesium chloride solution (1.05 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -10 °C.[2]
-
Stir the reaction mixture at -15 °C for 2 hours.
-
The reaction progress can be monitored by quenching a small aliquot with a saturated aqueous NH₄Cl solution, extracting with ether, and analyzing via GC-MS.[2]
-
The resulting Grignard reagent solution is highly selective for magnesium insertion at one of the C-Br positions and is ready for immediate use in the next synthetic step.[2]
Visualizations
Caption: Reaction pathway for Grignard formation, showing desired mono-Grignard products and key side reactions.
Caption: Troubleshooting workflow for failed or low-yielding Grignard reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
Technical Support Center: Sonogashira Reactions of 1,3-Dibromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira reactions of 1,3-Dibromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Sonogashira reaction with this compound?
A1: The primary side products encountered are:
-
Alkyne Homocoupling (Glaser-Hay Coupling): Dimerization of the terminal alkyne to form a 1,3-diyne. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.
-
Hydrodehalogenation: Replacement of a bromine or chlorine atom on the benzene (B151609) ring with a hydrogen atom. This can lead to the formation of 1-bromo-2-chlorobenzene (B145985) or 1,3-dibromobenzene (B47543) derivatives in the product mixture.
-
Mixtures of Mono- and Di-alkynylated Products: Incomplete reaction or lack of selectivity can result in a mixture of the desired mono-alkynylated product, the di-alkynylated product, and unreacted starting material.
-
Catalyst Decomposition: Formation of palladium black, which indicates the precipitation of inactive palladium(0) species and leads to a stall in the reaction.
Q2: Which bromine atom on this compound is more reactive in the Sonogashira coupling?
A2: The two bromine atoms on this compound are non-equivalent. The bromine at the C-3 position is less sterically hindered compared to the bromine at the C-1 position, which is flanked by the chlorine atom. Consequently, the initial oxidative addition of the palladium catalyst is more likely to occur at the C-3 position, making it the more reactive site for the initial Sonogashira coupling.
Q3: Can the chlorine atom in this compound participate in the Sonogashira reaction?
A3: Generally, the reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl. Therefore, under typical conditions optimized for the reaction of aryl bromides, the aryl chloride bond is significantly less reactive and is not expected to participate in the coupling reaction. However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalyst systems), coupling at the C-Cl bond or hydrodechlorination may be observed as minor side reactions.
Q4: How can I minimize the formation of the alkyne homocoupling (Glaser) product?
A4: To minimize Glaser coupling, the following strategies are effective:
-
Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use Copper-Free Conditions: If homocoupling is persistent, consider a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the catalytic cycle without the copper co-catalyst.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Control Copper Catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkynylated Product and a High Amount of Unreacted Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere. |
| Insufficient Degassing | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. |
| Low Reaction Temperature | For aryl bromides, the reaction may require heating. Gradually increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Solvent or Base | Screen different solvents (e.g., THF, toluene, DMF) and amine bases (e.g., triethylamine, diisopropylamine). Ensure the base is anhydrous. |
Issue 2: Significant Formation of Alkyne Homocoupling Product (Diyne)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Improve the inert atmosphere technique. Use Schlenk line techniques for all additions. |
| High Concentration of Copper(I) Catalyst | Reduce the amount of CuI to 1-2 mol%. |
| High Alkyne Concentration | Add the alkyne to the reaction mixture dropwise over a period of time using a syringe pump. |
| Inherently High Propensity for Homocoupling | Switch to a copper-free Sonogashira protocol. |
Issue 3: Formation of Di-alkynylated and/or Hydrodehalogenated Side Products
| Product Distribution | Potential Cause & Solution |
| High Di-alkynylation | Cause: Reaction time is too long or the temperature is too high, leading to the second coupling. Solution: Monitor the reaction closely and stop it once the mono-alkynylated product is maximized. Use a slight excess of the this compound relative to the alkyne. |
| Significant Hydrodehalogenation | Cause: Presence of a hydrogen source (e.g., water, alcohol impurities in the amine or solvent) and prolonged heating. Solution: Use anhydrous solvents and freshly distilled, dry amine base. Minimize reaction time and temperature. |
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence product distribution in a Sonogashira reaction with a dihalogenated benzene substrate. Note: These are illustrative values and actual results will vary based on the specific alkyne, catalyst, and precise conditions used.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Condition | Mono-alkynylated Product (%) | Di-alkynylated Product (%) | Homocoupling (Diyne) (%) | Starting Material (%) |
| Standard (5 mol% CuI) | 65 | 10 | 15 | 10 |
| Copper-Free | 75 | 5 | <2 | 15 |
| High CuI (10 mol%) | 50 | 15 | 25 | 10 |
Table 2: Influence of Reaction Time on Selectivity
| Reaction Time (hours) | Mono-alkynylated Product (%) | Di-alkynylated Product (%) | Hydrodehalogenation (%) |
| 2 | 80 | 5 | <1 |
| 8 | 55 | 35 | 5 |
| 24 | 20 | 60 | 15 |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling for Mono-alkynylation
This protocol is designed to favor the formation of the mono-alkynylated product.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂(Cl)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous and degassed THF or Toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂(Cl)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material (or when the desired mono-product is maximized), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is recommended when Glaser coupling is a significant issue.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane or Toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Reaction pathways in the Sonogashira coupling of this compound.
Caption: Troubleshooting decision tree for Sonogashira reactions.
Technical Support Center: Optimizing Carbazole Synthesis from 1,3-Dibromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of carbazoles from 1,3-Dibromo-2-chlorobenzene. The focus is on improving reaction yields and addressing common challenges encountered during this specific synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing carbazoles from this compound?
The most viable and modern approach is a palladium-catalyzed double N-arylation, specifically the Buchwald-Hartwig amination. This reaction is typically performed in a one-pot, two-step sequence. First, an intermolecular C-N coupling occurs between an amine and one of the C-Br bonds of the starting material. This is followed by an intramolecular C-N coupling to form the carbazole (B46965) ring.
Q2: Which of the two bromine atoms in this compound is more reactive in a Buchwald-Hartwig amination?
The bromine atom at the C3 position is generally more reactive than the one at the C1 position. This is due to steric hindrance, as the C1-Br bond is flanked by a chlorine atom, making it more difficult for the bulky palladium catalyst to access.[1] Consequently, the initial intermolecular amination is expected to occur preferentially at the C3 position.
Q3: What are the key factors influencing the yield of the carbazole product?
Several factors are critical for maximizing the yield:
-
Catalyst System: The choice of palladium precatalyst and phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands are often required for efficient C-N bond formation.
-
Base: The strength and solubility of the base are crucial for both the intermolecular and intramolecular coupling steps.
-
Solvent: The solvent must be anhydrous and capable of dissolving all reactants and intermediates at the reaction temperature.
-
Temperature: Higher temperatures are often necessary to drive the second, intramolecular cyclization step to completion.
Q4: Can I use a copper-catalyzed Ullmann condensation for this synthesis?
While the Ullmann condensation is a classic method for forming C-N bonds, it typically requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. For substrates like this compound, palladium-catalyzed methods like the Buchwald-Hartwig amination generally offer milder conditions, broader functional group tolerance, and higher yields.
Troubleshooting Guide
Problem 1: Low yield of the desired carbazole product, with the main product being the mono-aminated intermediate.
| Possible Cause | Suggested Solution |
| Insufficient temperature for intramolecular cyclization. | The second C-N bond formation (cyclization) is often more challenging and requires higher activation energy. Increase the reaction temperature after the initial intermolecular coupling is complete (as monitored by TLC or LC-MS). |
| Catalyst deactivation. | The palladium catalyst may have degraded before the second step could proceed. Consider using a more robust catalyst system or adding a fresh portion of the catalyst for the intramolecular cyclization step. |
| Inappropriate base. | The base may not be strong enough to facilitate the second deprotonation required for the intramolecular coupling. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) for the cyclization step. |
| Ligand choice. | The ligand may not be suitable for the more sterically hindered intramolecular coupling. Experiment with different bulky phosphine ligands such as XPhos, RuPhos, or BrettPhos. |
Problem 2: Formation of significant side products, such as hydro-debromination or dimerization.
| Possible Cause | Suggested Solution |
| Presence of water or oxygen. | These can lead to catalyst deactivation and unwanted side reactions. Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Incorrect base-to-substrate ratio. | An excess of a very strong base can sometimes promote side reactions. Use the recommended stoichiometry of the base. |
| Reaction temperature is too high for an extended period. | While high temperatures are needed for cyclization, prolonged heating can lead to decomposition. Monitor the reaction closely and stop it once the product is formed. |
Problem 3: Difficulty in purifying the final carbazole product.
| Possible Cause | Suggested Solution |
| Contamination with residual catalyst. | Palladium residues can be difficult to remove. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) or filtration through a pad of celite and silica (B1680970) gel. |
| Similar polarity of the product and byproducts. | If the mono-aminated intermediate has a similar polarity to the carbazole product, chromatographic separation can be challenging. Optimize the reaction conditions to drive the reaction to completion and minimize the formation of this intermediate. Recrystallization from a suitable solvent system can also be an effective purification method. |
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes hypothetical but representative data on how different reaction parameters can influence the yield of the target carbazole.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 75 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 60 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | Toluene | 120 | 82 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 65 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 1-Chlorocarbazole from this compound and a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (2.2 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the primary amine (1.1 equivalents) to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-90 °C.
-
Monitor the initial intermolecular amination by TLC or LC-MS. This step is typically complete within 2-4 hours.
-
Once the starting material is consumed, increase the temperature to 110-120 °C to promote the intramolecular cyclization.
-
Continue to monitor the reaction until the mono-aminated intermediate is converted to the carbazole product (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of carbazoles.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 1,3-Dibromo-2-chlorobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective cross-coupling of 1,3-dibromo-2-chlorobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of selectively functionalized dihalobenzenes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[1] Therefore, the carbon-bromine (C-Br) bonds will react preferentially over the carbon-chlorine (C-Cl) bond.
Q2: Are the two bromine atoms in this compound equally reactive?
A2: No, the two C-Br bonds are not equivalent. The C-Br bond at the 3-position is less sterically hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom. Consequently, the initial oxidative addition of the palladium catalyst is more likely to occur at the C3-Br bond.[2]
Q3: How can I achieve mono-functionalization of this compound?
A3: To favor mono-substitution, you can control the stoichiometry of the coupling partner (e.g., boronic acid, alkyne, or amine) to be at or slightly below one equivalent relative to the this compound. Careful selection of the catalyst system and reaction conditions, such as lower temperatures and shorter reaction times, can also enhance selectivity for the mono-coupled product.
Q4: Is it possible to perform a second, different cross-coupling reaction on the remaining C-Br bond?
A4: Yes, the differential reactivity of the two C-Br bonds, and the even lower reactivity of the C-Cl bond, allows for sequential or one-pot iterative cross-coupling reactions.[3] After the first selective coupling at the C3-Br position, the remaining C1-Br bond can be functionalized with a different coupling partner under potentially more forcing conditions.
Q5: What are common side reactions to be aware of?
A5: Common side reactions include the formation of homocoupled products from the organometallic reagent, and protodehalogenation, which is the replacement of a halogen atom with a hydrogen atom.[1] The presence of water or other protic sources can contribute to protodehalogenation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Low reaction temperature | - Use a pre-activated palladium catalyst or ensure in-situ activation is complete.- For Suzuki coupling, consider bulky, electron-rich phosphine (B1218219) ligands like PCy₃ or Buchwald's biaryl phosphine ligands.[5]- For Buchwald-Hartwig amination, ligands such as XPhos or BINAP can be effective.[6]- Use a stronger base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) as appropriate for the specific coupling reaction.[1][7]- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Poor Selectivity (Di-substitution instead of Mono-substitution) | - Excess of the coupling partner- High reaction temperature or prolonged reaction time- Highly active catalyst system | - Use a stoichiometric amount (or slightly less) of the coupling partner (e.g., 0.9-1.0 equivalents).- Reduce the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it once the mono-substituted product is maximized.- Consider a less active catalyst system or reduce the catalyst loading. |
| Formation of Homocoupling Byproducts | - Presence of oxygen in the reaction mixture- Sub-optimal catalyst concentration | - Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).- Optimize the catalyst loading; sometimes a slight adjustment can suppress homocoupling.[1] |
| Protodehalogenation (Loss of Bromine) | - Presence of water or other protic impurities in the reagents or solvents- Certain bases or additives | - Use anhydrous solvents and reagents.- Consider using a non-protic base if applicable.[1] |
Catalyst and Ligand Selection
The choice of palladium precursor and ligand is critical for achieving high selectivity and yield.
For Suzuki-Miyaura Coupling:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene (B28343)/Water | 80 | Good for selective mono-arylation of related bromo-chloro-benzenes.[5] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | A robust system for coupling aryl chlorides, indicating high activity.[8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 90 | A classic catalyst, but may require optimization for high selectivity.[4] |
For Sonogashira Coupling:
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | - | TEA or DIPEA | THF or DMF | RT - 50 | A standard catalyst system for Sonogashira reactions. |
| PdCl₂(CH₃CN)₂ | None | sXPhos | Cs₂CO₃ | Acetonitrile/Water | 65 | A copper-free system that can be effective for complex substrates. |
For Buchwald-Hartwig Amination:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90 - 110 | A versatile system for a wide range of amines.[7] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Effective for coupling with primary amines.[6] |
| Pd[P(o-Tolyl)₃]₂ | - | NaOtBu | Toluene | 100 | A first-generation catalyst, suitable for secondary amines.[6][9] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and coupling partners.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PCy₃·HBF₄ (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene and Water (10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water solvent mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Mono-Sonogashira Coupling
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Degassed triethylamine (B128534) (TEA)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Selective Mono-Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst selection in selective cross-coupling.
Caption: Troubleshooting logic for selective cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
managing steric hindrance in reactions of 1,3-Dibromo-2-chlorobenzene
Of course. Here is a technical support center guide for managing steric hindrance in reactions of 1,3-Dibromo-2-chlorobenzene.
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers navigate the challenges associated with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity challenges when using this compound?
The main challenges stem from its structure, which features two non-equivalent bromine atoms and significant steric hindrance. The C-Br bond at the 1-position is flanked by a chlorine atom, making it considerably more sterically hindered than the C-Br bond at the 3-position[1]. This steric congestion can impede catalyst access, leading to slow or incomplete reactions. Consequently, achieving high yields and controlling regioselectivity between the two bromine sites are the primary hurdles.
Q2: In a typical palladium-catalyzed cross-coupling reaction, how does the reactivity of the halogens on this molecule compare?
The general reactivity order for halogens in palladium-catalyzed cross-coupling is C-Br > C-Cl[2][3]. The two C(sp²)-Br bonds are significantly more reactive than the C(sp²)-Cl bond, allowing for selective functionalization at the bromine positions without disturbing the chlorine atom[3]. Between the two bromine atoms, the one at the C3 position is less sterically hindered and therefore more likely to undergo initial oxidative addition to a palladium catalyst[1].
Q3: Is it possible to achieve selective mono-functionalization of this compound?
Yes, selective mono-functionalization is highly achievable. The key is to exploit the inherent difference in steric hindrance between the C1 and C3 positions[1]. By using carefully controlled reaction conditions—such as lower temperatures, shorter reaction times, and specific catalysts—the reaction can be stopped after the more reactive C3-bromine has been substituted, leaving the more hindered C1-bromine intact for subsequent transformations.
Q4: What general class of catalysts and ligands is most effective for this sterically hindered substrate?
For sterically demanding substrates like this compound, standard palladium catalysts are often insufficient. Success typically requires the use of specialized ligands that enhance catalyst activity. The most effective systems often involve palladium precursors (like Pd(OAc)₂ or Pd₂(dba)₃) paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., t-Bu₃P, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands[4][5]. These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle, which are often slowed by steric hindrance[6].
Troubleshooting Guide
This section addresses specific problems that may be encountered during experimentation.
Problem: My Suzuki-Miyaura coupling reaction has stalled or gives very low yield.
-
Possible Cause 1: Insufficient Catalyst Activity. The steric bulk around the C-Br bonds, especially the C1-Br, can prevent the palladium catalyst from efficiently undergoing oxidative addition.
-
Solution: Switch to a catalyst system designed for sterically hindered substrates. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ with a palladium source like Pd(OAc)₂[7][8]. Alternatively, pre-formed catalysts incorporating these ligands can be used.
-
Possible Cause 2: Inappropriate Base or Solvent. The choice of base is critical for activating the boronic acid to facilitate transmetalation[7].
-
Solution: Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). Ensure the solvent system (e.g., Toluene (B28343)/H₂O, Dioxane/H₂O) effectively solubilizes all reagents.
Problem: I am getting a mixture of mono- and di-substituted products and cannot achieve selectivity.
-
Possible Cause: Reaction Conditions Are Too Forcing. High temperatures or long reaction times can provide enough energy to overcome the activation barrier for the second, more hindered C1-Br position, leading to over-reaction.
-
Solution: To favor mono-substitution at the C3-position, reduce the reaction temperature and carefully monitor the reaction progress by TLC or GC-MS, stopping it once the starting material is consumed. Use a precise stoichiometry of the boronic acid (1.0 to 1.1 equivalents).
Problem: The first coupling at C3 worked well, but the second coupling at the hindered C1 position is failing.
-
Possible Cause: Extreme Steric Hindrance. The newly introduced group at the C3 position adds further steric bulk, making the C1-Br even less accessible to the catalyst.
-
Solution: More forcing conditions are required for the second coupling. Increase the reaction temperature; microwave-assisted heating can be very effective for driving difficult couplings[9]. Use a higher catalyst loading (e.g., 2-5 mol%) and a highly active, sterically demanding ligand system like one of the second-generation Buchwald phosphine ligands.
Problem: My Buchwald-Hartwig amination is unsuccessful.
-
Possible Cause: Incorrect Ligand or Base Selection. Buchwald-Hartwig aminations are highly sensitive to the choice of ligand and base, especially with hindered substrates and amines[10][11].
-
Solution: Screen a variety of bulky phosphine ligands (e.g., XPhos, RuPhos). A strong, non-nucleophilic base is essential; sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.
Comparative Data on Reaction Conditions
The following table summarizes typical starting conditions for achieving selective mono-substitution on this compound. Optimization will be required for specific substrates.
| Reaction Type | Target Position | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C3-Br | Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene / H₂O | 80 - 100 |
| Sonogashira | C3-Br | PdCl₂(PPh₃)₂ (2%) | PPh₃ (4%) | Et₃N (3.0) | Toluene / DMF | 60 - 80 |
| Buchwald-Hartwig | C3-Br | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.5) | Dioxane | 100 - 110 |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C3-Position
This protocol details a typical procedure for the selective reaction at the less hindered C3-bromine.
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 271 mg), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-aryl-1-bromo-2-chlorobenzene product.
Protocol 2: Subsequent Sonogashira Coupling at the C1-Position
This protocol assumes the product from Protocol 1 is used as the starting material.
-
Preparation: To a dry Schlenk tube under argon, add the 3-aryl-1-bromo-2-chlorobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11 mg).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (B128534) (Et₃N, 3.0 mmol, 0.42 mL).
-
Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80 °C for 12-24 hours. The increased steric hindrance at the C1-position necessitates more forcing conditions.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the final di-substituted product.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides [organic-chemistry.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of Products Derived from 1,3-Dibromo-2-chlorobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of reaction products derived from 1,3-Dibromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
A1: Common impurities include unreacted this compound, homocoupled byproducts of the boronic acid or organometallic reagent, and mono-substituted intermediates where only one bromine atom has reacted.[1][2] Residual palladium catalyst and inorganic salts from the base are also prevalent.[1]
Q2: How can I remove unreacted boronic acid from my Suzuki coupling product?
A2: A basic aqueous wash is typically effective. By washing the organic extract with an aqueous solution of a base like sodium hydroxide (B78521) or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which can then be separated in the aqueous layer.[1]
Q3: My purified product is a persistent oil and won't crystallize. What should I do?
A3: The presence of impurities is a common reason for the failure of a product to crystallize. Attempt further purification by column chromatography to remove these impurities.[1] If the product is inherently an oil at room temperature, chromatography is the most suitable purification method.
Q4: I am observing significant amounts of homocoupled byproduct in my reaction mixture. How can I minimize this and purify my desired product?
A4: Homocoupling is often promoted by the presence of oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] For purification, meticulous column chromatography with a shallow solvent gradient is often necessary to separate the desired product from the homocoupled byproduct, which may have a similar polarity.[1]
Q5: What are the best practices for removing residual palladium catalyst from my final product?
A5: For pharmaceutical applications, reducing palladium to parts-per-million (ppm) levels is crucial.[1] Methods include filtration through celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1] These scavengers are functionalized silica (B1680970) or polymers that selectively bind to the metal, allowing for its removal by filtration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of products derived from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation in Suzuki Coupling | Inactive catalyst; poor quality of reagents (e.g., wet solvent or decomposed boronic acid).[3] | Ensure strictly anaerobic conditions. Use a pre-catalyst that readily forms the active Pd(0) species. Purify reagents before use and use high-purity, dry solvents.[3] |
| Product Streaking or Poor Separation on Silica Gel Column | The product may be interacting with the acidic silica gel, especially if it contains basic functional groups. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-2%). Alternatively, use a different stationary phase like alumina (B75360). |
| Difficulty Separating Di- and Mono-Substituted Products | The polarity difference between the di- and mono-substituted products may be small. | Employ a shallow gradient elution during column chromatography. Start with a very non-polar eluent and gradually increase the polarity. Careful monitoring of fractions by TLC is essential. |
| Product Decomposes on Silica Gel Column | The product may be sensitive to the acidic nature of silica gel. | Use a neutral stationary phase like alumina or deactivated silica gel. Minimize the time the compound spends on the column by using flash chromatography. |
| Low Yield After Recrystallization | The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.[4] | Perform small-scale solvent screening to find a solvent in which the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent necessary for complete dissolution.[4] |
| Product Oils Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The cooling process is too rapid.[4] | Choose a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
Experimental Protocols
Protocol 1: General Purification of a Biaryl Product from Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the purification of a biphenyl (B1667301) derivative synthesized from this compound and an arylboronic acid.
-
Aqueous Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, a wash with an aqueous base (e.g., 1M NaOH) can be included before the water and brine washes.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for non-polar biphenyl compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Solid Derivative
This protocol provides a general method for purifying a solid product.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the solid is insoluble, gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]
-
Common solvent systems for aromatic compounds include ethanol, methanol/water, acetone/water, and heptane/ethyl acetate.[5]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
The following tables provide representative data for purification methods. Note that optimal conditions are substrate-dependent and may require optimization.
Table 1: Representative Solvent Systems for Column Chromatography of Biphenyl Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
| Non-polar Biphenyls | Silica Gel | Hexanes / Ethyl Acetate (gradient) | General Practice[1] |
| Biphenyl Carboxylic Acids | Silica Gel | Ethyl Acetate / Petroleum Ether | [6] |
| Polyhalogenated Biphenyls | Silica Gel | Hexanes / Dichloromethane (gradient) | General Practice[7] |
Table 2: Common Recrystallization Solvents for Aromatic Compounds
| Solvent/Mixture | Compound Polarity | Reference |
| Ethanol or Methanol | Moderately Polar | [4] |
| Heptane / Ethyl Acetate | Non-polar to Moderately Polar | [5] |
| Acetone / Water | Polar | [5] |
| Toluene | Non-polar | General Practice |
Visualizations
Caption: General purification workflow for products derived from this compound.
Caption: Troubleshooting logic for the purification of this compound derivatives.
References
Technical Support Center: Troubleshooting Suzuki Reactions with 1,3-Dibromo-2-chlorobenzene
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 1,3-Dibromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
A: Reactions with this substrate are challenging due to significant steric hindrance. The chlorine atom at the C2 position sterically shields the C1-bromine, making oxidative addition, the first step in the catalytic cycle, difficult. Success often hinges on using a catalyst system specifically designed for sterically demanding substrates, typically involving bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs).
Q2: Which bromine atom on this compound is more reactive?
A: The bromine at the C3 position is expected to be more reactive towards palladium insertion. The C1-bromine is flanked by the chlorine atom at C2, creating a more sterically congested environment. Therefore, mono-substitution reactions will preferentially occur at the less hindered C3 position.
Q3: How can I achieve selective mono-arylation at the C3 position?
A: To favor mono-arylation, you should use a slight excess (typically 1.0-1.2 equivalents) of the boronic acid. Employing a catalyst system with a bulky ligand can enhance selectivity for the less hindered C3 position. Careful monitoring of the reaction by TLC or GC-MS is crucial to stop the reaction once the starting material is consumed and before significant di-substitution occurs.
Q4: What conditions are required to achieve double (di-arylation) Suzuki coupling?
A: To achieve di-arylation, you will need to use a larger excess of the boronic acid (typically 2.5-3.0 equivalents) and often more forcing conditions. This includes higher temperatures, longer reaction times, and a highly active catalyst system capable of overcoming the steric hindrance at the C1 position. A catalyst system known for high activity with sterically hindered aryl chlorides, such as one employing a bulky biarylphosphine ligand or an NHC ligand, will likely be necessary.
Q5: My reaction is producing a significant amount of dehalogenated (Ar-H) byproduct. What is the cause and how can I prevent it?
A: Dehalogenation occurs when the aryl halide is reduced instead of coupled. This is often caused by the presence of a palladium-hydride (Pd-H) species, which can form from reactions with trace water, alcohols (if used as solvent), or certain bases. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Using a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can also help.
Q6: I am observing homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). How can I minimize this side reaction?
A: Homocoupling is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle. It is critical to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: No or Very Low Conversion of Starting Material
This is the most common issue, often related to an inactive catalyst or inefficient oxidative addition.
dot
Caption: Troubleshooting workflow for low or no reaction conversion.
Problem 2: Reaction Stops After Mono-substitution / Di-substitution Fails
Achieving the second coupling at the sterically hindered C1 position requires a highly active catalytic system.
dot
Caption: Key parameters to adjust for achieving di-substitution.
Data Presentation: Recommended Reaction Conditions
As experimental data for this compound is not widely published, the following tables provide representative conditions adapted from successful protocols for structurally analogous, sterically hindered dihaloarenes (e.g., 2,6-dibromopyridine, 2,6-dibromotoluene). These should be considered starting points for optimization.
Table 1: Conditions Favoring Selective Mono-Arylation
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.2 equiv |
| Pd Source | Pd(OAc)₂ | 2 mol% |
| Ligand | SPhos or XPhos | 4 mol% (Bulky ligand enhances selectivity) |
| Base | K₃PO₄ (anhydrous, powdered) | 2.0 equiv (Strong, non-nucleophilic base) |
| Solvent | Toluene (B28343) / H₂O (4:1) or 1,4-Dioxane (B91453) / H₂O (4:1) | Biphasic system to dissolve base and organics |
| Temperature | 100 °C | Sufficient energy for hindered coupling |
| Time | 12 - 24 h | Monitor by TLC/GC-MS to avoid di-substitution |
Table 2: Conditions Favoring Di-Arylation
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 2.5 - 3.0 equiv |
| Pd Source | Pd₂(dba)₃ | 2 mol% |
| Ligand | RuPhos or IPr (NHC ligand) | 4-5 mol% (Highly active for hindered sites) |
| Base | Cs₂CO₃ or K₃PO₄ (anhydrous) | 3.0 - 4.0 equiv (Strong base required) |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous conditions may be beneficial |
| Temperature | 110 - 120 °C | More forcing conditions needed for C1 site |
| Time | 24 - 48 h | Ensure full conversion |
Experimental Protocols
The following are representative protocols based on methods for sterically hindered dihaloarenes. Optimization for your specific boronic acid is recommended.
Protocol 1: Selective Mono-Arylation of this compound
Objective: To synthesize 3-Aryl-1-bromo-2-chlorobenzene.
-
Reagent Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₃PO₄ (finely powdered and dried, 2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe to create a 4:1 solvent mixture (e.g., for a 1 mmol scale, use 4 mL toluene and 1 mL water).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 4-6 hours. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel.
Protocol 2: Di-Arylation of this compound
Objective: To synthesize 1,3-Diaryl-2-chlorobenzene.
-
Reagent Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), Cs₂CO₃ (dried, 3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).
-
Inert Atmosphere: Seal the tube and thoroughly purge with argon or nitrogen.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe (e.g., 5 mL for a 1 mmol scale).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Suzuki Catalytic Cycle
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity of this compound
dot
Caption: Steric factors governing regioselectivity in the Suzuki reaction.
effect of temperature on the selectivity of 1,3-Dibromo-2-chlorobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-chlorobenzene. The focus is on managing the effect of temperature to control reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary selectivity challenges when working with this compound?
A1: The main challenge is achieving regioselectivity between the two non-equivalent carbon-bromine (C-Br) bonds at the C1 and C3 positions. The C-Br bond at the C1 position is flanked by the chlorine atom at C2, making it more sterically hindered than the C-Br bond at the C3 position.[1] The C-Cl bond is significantly less reactive in most common transformations like metal-halogen exchange and palladium-catalyzed cross-couplings.[2]
Q2: How does temperature generally influence the selectivity of reactions with this molecule?
A2: Temperature is a critical parameter for controlling selectivity.
-
For kinetically controlled reactions , such as metal-halogen exchange (lithiation), very low temperatures (e.g., -78 °C to -100 °C) are essential.[3] These cryogenic conditions "freeze out" side reactions and allow the reaction to proceed via the lowest activation energy pathway, often favoring reaction at the less hindered C3 position.
-
For thermally driven reactions , like palladium-catalyzed couplings, temperature affects reaction rate and catalyst stability. An optimal temperature, often in the range of 80-100 °C, is needed to drive the reaction to completion without causing catalyst decomposition or promoting undesired side reactions.[4][5]
Q3: In a typical reaction, which bromine atom is more reactive?
A3: Reactivity depends on the reaction type:
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The C-Br bond at the C3 position is generally more reactive. This is because the initial oxidative addition step is sensitive to steric hindrance, and the C3 position is less crowded than the C1 position next to the chlorine atom.[1]
-
In Metal-Halogen Exchange (e.g., lithiation, Grignard): While the less hindered C3 position is often more accessible, the outcome can be complex. At very low temperatures under kinetic control, the reaction often favors the C3 position. However, factors like the specific organometallic reagent used and the potential for chelation can influence the outcome.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Metal-Halogen Exchange (Lithiation)
Q: I am performing a bromine-lithium exchange on this compound with n-BuLi and getting a mixture of products from reaction at both C1 and C3. How can I improve selectivity?
A: This is a common issue often related to temperature control. To favor selective lithiation, typically at the less hindered C3 position, strict kinetic control is necessary.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Ensure the reaction is maintained at or below -78 °C (a dry ice/acetone bath is standard) throughout the entire addition and stirring period.[2][3] | Higher temperatures can provide enough energy to overcome the activation barrier for reaction at the more hindered C1 site, leading to a loss of selectivity. It also increases the risk of side reactions. |
| Reagent addition was too fast. | Add the organolithium reagent (e.g., n-BuLi) very slowly, dropwise, via a syringe pump if possible. | Rapid addition can cause localized warming in the flask, compromising the cryogenic conditions and reducing selectivity. |
| Impure or improperly titrated reagent. | Use a freshly opened bottle of organolithium reagent or one that has been recently and accurately titrated. | The exact stoichiometry is crucial. Using an incorrect amount of reagent can lead to incomplete reaction or side reactions like double exchange. |
| Presence of moisture. | Use flame- or oven-dried glassware assembled under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[6] | Water will quench the organolithium reagent and the desired lithiated intermediate, leading to low yields and protonated starting material. |
Issue 2: Low Yield or No Reaction in a Suzuki Cross-Coupling
Q: My Suzuki coupling reaction with this compound is sluggish or fails to proceed. What should I check?
A: Low yields in Suzuki couplings are typically related to the catalyst system, reagents, or reaction temperature.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction Temperature. | A good starting point is 80 °C.[1][4] If the reaction is slow, consider increasing the temperature incrementally to 90-100 °C while monitoring for any decomposition. | The oxidative addition step is often the rate-limiting step and requires thermal energy. However, excessively high temperatures can lead to catalyst decomposition or homocoupling of the boronic acid. |
| Inactive Catalyst. | Ensure the palladium catalyst and phosphine (B1218219) ligand are handled under an inert atmosphere. Use a fresh, high-quality catalyst. | The active Pd(0) species is sensitive to oxygen. Catalyst deactivation will halt the reaction. |
| Poor Quality Reagents. | Use fresh, high-purity boronic acid and a dry, strong base (e.g., Cs₂CO₃, K₃PO₄).[1][5] | Boronic acids can degrade over time (protodeboronation). The base is critical for the transmetalation step and must be anhydrous and sufficiently strong. |
| Inadequate Degassing. | Thoroughly degas the solvent and the reaction mixture (e.g., by sparging with argon for 15-30 minutes) before adding the catalyst. | Oxygen can oxidize and deactivate the palladium catalyst, preventing the catalytic cycle from proceeding. |
Data Summary
The selectivity of reactions involving this compound is highly dependent on the reaction conditions, especially temperature. The following table summarizes the expected outcomes based on established chemical principles.
| Reaction Type | Temperature Range | Expected Major Product | Rationale |
| Bromine-Lithium Exchange | -100 °C to -78 °C | 3-Lithio-1-bromo-2-chlorobenzene | Kinetic Control: At cryogenic temperatures, the reaction proceeds via the lowest energy pathway, which is the deprotonation/exchange at the sterically less hindered C3 position.[3] |
| Grignard Formation | 25 °C to 65 °C (Refluxing THF) | Mixture of C1 and C3 Grignard reagents | Thermodynamic Control: Grignard formation requires higher temperatures for magnesium insertion, which can overcome the steric barrier at C1, often resulting in a mixture of regioisomers.[1] |
| Suzuki Cross-Coupling | 80 °C to 100 °C | 3-Aryl-1-bromo-2-chlorobenzene | Steric Hindrance: The oxidative addition of the palladium catalyst to the C-Br bond is the key selectivity-determining step and occurs preferentially at the less sterically hindered C3 position.[1] |
Experimental Protocols
Protocol 1: Regioselective Bromine-Lithium Exchange at Low Temperature
This protocol describes the selective formation of the 3-lithio intermediate followed by quenching with an electrophile (e.g., Dimethylformamide, DMF).
-
Preparation: Add this compound (1.0 eq) to a flame-dried, two-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet.
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (B95107) (THF, approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add the electrophile (e.g., DMF, 1.2 eq) to the reaction mixture at -78 °C.
-
Work-up: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C and quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Suzuki Cross-Coupling
This protocol describes the selective coupling at the C3 position.
-
Preparation: To a Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PCy₃·HBF₄, 4 mol%), and powdered Cesium Carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add a degassed mixture of toluene (B28343) and water (e.g., 10:1 v/v).
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C. Stir vigorously for 2-6 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[1]
Visualizations
Caption: Logical relationship between reaction type, temperature, and regioselectivity.
Caption: Troubleshooting workflow for optimizing regioselectivity in lithiation reactions.
References
Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-2-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cross-coupling reactions involving 1,3-dibromo-2-chlorobenzene, with a specific focus on avoiding homocoupling and controlling regioselectivity.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)
Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[1] This guide provides a systematic approach to minimizing this unwanted reaction.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the experiment.[1] | Nitrogen/Argon Sparging: Before adding reagents, bubble nitrogen or argon gas through the solvent for 15-30 minutes. Assemble the reaction glassware while it is still hot from oven-drying and purge with the inert gas. For highly sensitive reactions, a "freeze-pump-thaw" cycle (3 repetitions) is recommended for solvent degassing. |
| Presence of Palladium(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If a Pd(II) source is used, consider adding a mild reducing agent. | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction flask under a counterflow of inert gas. Addition of a Mild Reducing Agent: Add 1-2 equivalents of potassium formate (B1220265) to the reaction mixture prior to the addition of the palladium catalyst. This can help reduce residual Pd(II) to the active Pd(0) state.[2] |
| Inappropriate Catalyst or Ligand | Screen a variety of palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination over homocoupling. | Catalyst and Ligand Screening: In parallel small-scale reactions, test different catalyst/ligand combinations. For instance, compare the performance of Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ under identical reaction conditions. Monitor the reactions by TLC or LC-MS to determine the most effective system for minimizing homocoupling. |
| Suboptimal Base or Solvent | Optimize the choice of base and solvent system, as these can significantly impact the reaction outcome. | Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/water, Toluene/water, THF/water). Run the reaction with different bases while keeping other parameters constant and analyze the product-to-homocoupling byproduct ratio. |
Issue 2: Poor Regioselectivity or Reaction at the Undesired Bromine Atom
This compound has two non-equivalent bromine atoms. The C-Br bond at the 3-position is less sterically hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom. Consequently, the initial oxidative addition of the palladium catalyst is more likely to occur at the 3-position.[3][4]
| Potential Cause | Recommended Solution | Detailed Protocol |
| Steric Hindrance at C-1 Position | To favor reaction at the less hindered C-3 position, use standard cross-coupling conditions. To attempt reaction at the more hindered C-1 position, more forcing conditions or specialized catalysts may be necessary. | Favoring C-3 Coupling: Employ a catalyst system known for its sensitivity to steric hindrance, such as Pd(PPh₃)₄. Attempting C-1 Coupling: After initial coupling at the C-3 position, the electronic properties of the molecule are altered. A second coupling at the C-1 position may require a more active catalyst system (e.g., one with a Buchwald-type ligand), higher temperatures, and longer reaction times. |
| Reaction Conditions Not Optimized for Selective Mono-Coupling | To achieve selective mono-arylation, carefully control the stoichiometry of the coupling partner. | Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne for mono-coupling at the more reactive C-3 position. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed and before significant di-substitution occurs. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a side reaction where two molecules of the same coupling partner react with each other to form a symmetrical dimer. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a biaryl byproduct. In a Sonogashira reaction, two molecules of the terminal alkyne can couple in what is known as a Glaser coupling.[5][6] This side reaction is undesirable as it consumes the starting material and complicates the purification of the desired cross-coupled product.
Q2: Why is this compound prone to regioselectivity issues?
A2: this compound has two bromine atoms at different positions on the benzene (B151609) ring. The chemical environment of each bromine is different due to the presence of the adjacent chlorine atom at the 2-position. The bromine at the 1-position is sterically hindered by the neighboring chlorine, while the bromine at the 3-position is less hindered. This difference in steric hindrance leads to different reaction rates at the two positions, with the less hindered C-3 bromine being more reactive in typical palladium-catalyzed cross-coupling reactions.[3][4]
Q3: Can I achieve a double cross-coupling on this compound?
A3: Yes, it is possible to perform a double cross-coupling. This is typically done in a stepwise manner. The first coupling occurs at the more reactive C-3 position. The second coupling at the more sterically hindered C-1 position will then require more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., using bulky, electron-rich ligands), and a longer reaction time.
Q4: How does the choice of palladium source affect homocoupling?
A4: The oxidation state of the palladium catalyst is crucial. The active catalyst in cross-coupling is Pd(0). If a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) is used as a precatalyst, it must be reduced in situ to Pd(0). If this reduction is inefficient, the remaining Pd(II) species can promote the homocoupling of the boronic acid. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to minimize this source of homocoupling.
Q5: Are there alternatives to copper co-catalysts in Sonogashira couplings to avoid alkyne homocoupling?
A5: Yes, copper-free Sonogashira couplings are a well-established method to avoid the Glaser-type homocoupling of terminal alkynes, which is often promoted by the copper co-catalyst. These reactions typically require a palladium catalyst and a suitable base, and are performed in the absence of a copper salt.
Data Presentation
The following table provides an illustrative guide for optimizing a Suzuki-Miyaura cross-coupling reaction with this compound to minimize homocoupling. The presented values are representative and should be used as a starting point for reaction optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | Significant |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | High | Low |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O | 70 | Good | Moderate |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | Very High | Very Low |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling at the C-3 Position
This protocol is designed for the selective mono-arylation of this compound at the less sterically hindered C-3 position, while minimizing homocoupling.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous, degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling at the C-3 Position
This protocol is for the selective mono-alkynylation of this compound at the C-3 position, avoiding the use of a copper co-catalyst to prevent alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Filter the mixture to remove the ammonium (B1175870) salt and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Logical workflow for achieving regioselective mono-coupling.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 1,3-Dibromobenzene and 1,3-Dibromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Halogenated benzenes, in particular, serve as versatile intermediates in a myriad of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl halides: 1,3-dibromobenzene (B47543) and 1,3-Dibromo-2-chlorobenzene. By examining their behavior in key reaction classes—electrophilic aromatic substitution, metal-catalyzed cross-coupling, and organometallic intermediate formation—this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
The primary distinction in the chemical behavior of 1,3-dibromobenzene and this compound arises from the electronic and steric influence of the additional chlorine substituent on the latter. This seemingly minor structural modification has significant implications for the reactivity and regioselectivity of various transformations.
| Feature | 1,3-Dibromobenzene | This compound |
| Symmetry | Symmetric (C2v) | Asymmetric |
| Key Reactive Sites | Two equivalent C-Br bonds | Two non-equivalent C-Br bonds, one C-Cl bond |
| Electrophilic Substitution | Deactivated ring, substitution directed by two Br atoms | More deactivated ring, complex directing effects |
| Cross-Coupling Reactivity | Two equivalent reactive sites | Preferential reactivity at the less hindered C3-Br bond |
| Organometallic Formation | Straightforward mono- and di-lithiation/Grignard formation | Challenging to achieve selective mono-Grignard formation |
Electrophilic Aromatic Substitution: The Impact of Halogen Deactivation
Halogens are deactivating substituents in electrophilic aromatic substitution (EAS) due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect.[1] Consequently, both 1,3-dibromobenzene and this compound are less reactive towards electrophiles than benzene (B151609) itself. The additional electron-withdrawing chlorine atom in this compound further deactivates the aromatic ring, making it the less reactive of the two.
In the case of nitration, a common EAS reaction, the directing effects of the halogen substituents determine the position of the incoming nitro group. For 1,3-dibromobenzene, the two ortho-para directing bromine atoms work in concert to primarily direct the electrophile to the C5 position (meta to both bromines), with minor products arising from substitution at the C2, C4, and C6 positions.
For this compound, the directing effects are more complex. All three halogens are ortho-para directors, but their deactivating nature and steric hindrance play crucial roles. The chlorine atom at the C2 position, situated between the two bromine atoms, significantly hinders attack at the adjacent positions. The combined deactivating effect of three halogens makes this compound substantially less reactive towards nitration than 1,3-dibromobenzene.
Comparative Data: Electrophilic Nitration
| Compound | Reagents | Expected Major Product | Relative Reactivity |
| 1,3-Dibromobenzene | HNO₃, H₂SO₄ | 1,3-Dibromo-5-nitrobenzene | Higher |
| This compound | HNO₃, H₂SO₄ | Nitration is expected to be sluggish and may require forcing conditions. The position of nitration is influenced by the complex interplay of electronic and steric effects of the three halogen substituents. | Lower |
Experimental Protocol: Nitration of 1,3-Dibromobenzene
This protocol describes a general procedure for the mononitration of 1,3-dibromobenzene.
Materials:
-
1,3-Dibromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1,3-dibromobenzene.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of 1,3-dibromobenzene, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the purified mononitrated 1,3-dibromobenzene.
Metal-Catalyzed Cross-Coupling: A Study in Regioselectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[2] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is dictated by the bond dissociation energies of the carbon-halogen bonds.
For 1,3-dibromobenzene, the two C-Br bonds are equivalent, allowing for straightforward mono- or di-arylation depending on the stoichiometry of the reagents. However, the regioselectivity can be influenced by other substituents on the aromatic ring.[3]
In stark contrast, this compound presents a more nuanced reactivity profile. The two C-Br bonds are non-equivalent due to the presence of the chlorine atom at the C2 position. The C-Br bond at the C1 position is flanked by the chlorine atom, making it more sterically hindered. Consequently, the C-Br bond at the C3 position is the more probable site for the initial oxidative addition to the palladium catalyst.[4] This inherent difference in reactivity allows for regioselective mono-arylation at the less hindered position.
Comparative Data: Suzuki-Miyaura Coupling
| Compound | Key Feature | Expected Outcome of Mono-arylation |
| 1,3-Dibromobenzene | Two equivalent C-Br bonds | A single mono-arylated product is formed. |
| This compound | Two non-equivalent C-Br bonds | Preferential formation of the 3-aryl-1-bromo-2-chlorobenzene isomer due to steric hindrance at the C1 position.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1,3-dibromobenzene or this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Organometallic Intermediate Formation: The Grignard Reaction
The formation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis, creating potent carbon nucleophiles.[5] The reactivity of aryl halides towards magnesium metal follows the order I > Br > Cl.
For 1,3-dibromobenzene, the formation of a mono- or di-Grignard reagent is relatively straightforward by controlling the stoichiometry of magnesium.
However, for this compound, the preparation of a mono-Grignard reagent is more challenging.[4] The two non-equivalent C-Br bonds can both react with magnesium, potentially leading to a mixture of Grignard reagents where the magnesium has inserted at either the C1 or C3 position.[4] Achieving high selectivity for the formation of a single mono-Grignard reagent requires careful control of reaction conditions.
Comparative Data: Grignard Reagent Formation
| Compound | Ease of Mono-Grignard Formation | Potential Issues |
| 1,3-Dibromobenzene | Relatively straightforward | Standard precautions for Grignard reactions apply. |
| This compound | Challenging | Formation of a mixture of regioisomeric mono-Grignard reagents and the di-Grignard reagent.[4] |
Experimental Protocol: Grignard Reagent Formation from this compound
This protocol outlines the preparation of a Grignard reagent from this compound. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.[4]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Place magnesium turnings and a crystal of iodine in the flame-dried, three-necked flask.
-
Add a small amount of anhydrous THF.
-
Dissolve this compound in anhydrous THF and add a small portion to the flask.
-
If the reaction does not initiate (indicated by heat evolution and the disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
The resulting Grignard solution should be used immediately in subsequent reactions.
Conclusion
The presence of a chlorine atom at the C2 position in this compound profoundly influences its reactivity compared to 1,3-dibromobenzene. This guide has highlighted that:
-
This compound is generally less reactive in electrophilic aromatic substitution due to the increased deactivation of the aromatic ring by the three halogen substituents.
-
In palladium-catalyzed cross-coupling reactions, this compound offers the potential for regioselective mono-functionalization at the less sterically hindered C3 position, a feature not present in the symmetric 1,3-dibromobenzene.
-
The formation of organometallic intermediates, such as Grignard reagents, is more complex with this compound , often leading to mixtures of products.
For synthetic chemists and drug development professionals, the choice between these two building blocks will depend on the specific transformation and the desired outcome. 1,3-Dibromobenzene is a suitable substrate for symmetric functionalization or when the introduction of a directing group in a separate step can control regioselectivity. In contrast, this compound provides an opportunity for inherent regiocontrol in reactions like the Suzuki-Miyaura coupling, which can be a valuable tool in streamlining synthetic routes. A thorough understanding of the electronic and steric effects governing the reactivity of these compounds is essential for their effective utilization in the synthesis of novel molecules.
References
A Comparative Guide to the Suzuki Coupling Reactivity of 1,3-Dibromo-2-chlorobenzene and 1-Chloro-2,6-dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, such as pharmaceuticals and functional materials, the regioselective functionalization of polyhalogenated aromatic compounds is of paramount importance. This guide provides a comparative analysis of the Suzuki coupling performance of two isomeric tribromochlorobenzenes: 1,3-dibromo-2-chlorobenzene and 1-chloro-2,6-dibromobenzene. The comparison is based on established principles of reactivity, including steric and electronic effects that govern the oxidative addition step in the catalytic cycle.
Reactivity Principles and Regioselectivity
The reactivity of aryl halides in Suzuki coupling is primarily dictated by the rate of oxidative addition to the palladium(0) catalyst. The general order of reactivity for halogens is I > Br > Cl. For polyhalogenated benzenes containing the same halogen, the regioselectivity of the initial coupling is governed by a combination of steric hindrance and electronic effects.
-
This compound : This isomer is unsymmetrical, presenting two non-equivalent carbon-bromine (C-Br) bonds. The C-Br bond at the C1 position is flanked by a chlorine atom, creating significant steric hindrance. In contrast, the C-Br bond at the C3 position is less sterically encumbered. Consequently, the initial Suzuki coupling is expected to occur preferentially at the C3 position.
-
1-Chloro-2,6-dibromobenzene : This isomer possesses a plane of symmetry, rendering the two C-Br bonds at the C2 and C6 positions chemically equivalent. Both C-Br bonds are ortho to the chlorine atom, subjecting them to similar steric and electronic environments. Therefore, the initial Suzuki coupling can occur at either of the two bromine-bearing carbons without preference, leading to a single mono-substituted product.
The following diagram illustrates the structural differences and the expected sites of initial Suzuki coupling.
Quantitative Data Comparison
| Feature | This compound | 1-Chloro-2,6-dibromobenzene | Rationale |
| Initial Coupling Site | Preferentially at C3 | C2 or C6 (equivalent) | The C3-Br bond in this compound is less sterically hindered than the C1-Br bond. The C2-Br and C6-Br bonds in 1-chloro-2,6-dibromobenzene are sterically and electronically equivalent. |
| Regioselectivity of Mono-coupling | High for C3 position | Not applicable (equivalent sites) | Steric hindrance from the adjacent chlorine atom at C2 directs the initial reaction away from the C1 position. |
| Relative Reaction Rate | Potentially slower | Potentially faster | Both C-Br bonds in 1-chloro-2,6-dibromobenzene are activated by the ortho-chlorine, which may lead to a faster overall reaction rate compared to the less hindered but potentially less activated C3-Br in the other isomer. However, steric hindrance at both sites could also slow the reaction. |
| Product of Mono-coupling | Predominantly (3-Bromo-2-chlorophenyl)-R | (2-Bromo-6-chlorophenyl)-R | The initial coupling introduces an aryl or other organic group (R) at the most reactive C-Br bond. |
Experimental Protocols
The following is a general experimental protocol for a regioselective Suzuki-Miyaura coupling of a polyhalogenated benzene (B151609), which can be adapted for the specific substrates discussed.
General Procedure for Regioselective Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromochlorobenzene substrate (1.0 equiv.), the boronic acid or ester (1.1-1.2 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃, or SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
The following diagram outlines a typical experimental workflow for a Suzuki coupling reaction.
Conclusion
In the Suzuki coupling of this compound and 1-chloro-2,6-dibromobenzene, the substitution pattern on the benzene ring dictates the reactivity and regioselectivity. For This compound , the less sterically hindered C-Br bond at the C3 position is the preferred site for the initial coupling, offering a pathway to selectively synthesize 1-aryl-3-bromo-2-chlorobenzenes. For 1-chloro-2,6-dibromobenzene , the two equivalent C-Br bonds will react without preference, yielding a single mono-arylated product. The choice between these two isomers as starting materials will, therefore, depend on the desired substitution pattern of the final product. While the C-Cl bond is generally less reactive than the C-Br bonds, further functionalization at the chlorine and the remaining bromine is possible under more forcing reaction conditions, allowing for the synthesis of multi-substituted aromatic compounds.
A Comparative Guide to the Validation of Analytical Methods for 1,3-Dibromo-2-chlorobenzene Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,3-Dibromo-2-chlorobenzene and its derivatives, complete with experimental protocols and performance data to aid in method selection and validation.
Introduction to Analytical Techniques
The analysis of semi-volatile halogenated aromatic compounds such as this compound derivatives is typically accomplished using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the physicochemical properties of the analyte, including its volatility and thermal stability, as well as the specific requirements of the analysis, such as sensitivity and the complexity of the sample matrix.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds.[1] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase, followed by detection based on the mass-to-charge ratio of the ionized molecules.[1] Capillary GC columns offer excellent resolution for complex mixtures.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] Separation occurs in a liquid mobile phase, and detection is often performed using UV-Vis spectroscopy, which is common for aromatic compounds.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical technique is a critical first step. Below is a comparison of the typical performance characteristics of GC-MS and HPLC for the analysis of halogenated benzene (B151609) derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[1] | Ideal for non-volatile and thermally labile compounds.[3] |
| Sensitivity | Generally offers very high sensitivity, especially when using selected ion monitoring (SIM).[3] | Sensitivity is dependent on the detector used; mass spectrometry detectors (LC-MS) offer high sensitivity.[3] |
| Specificity | High specificity due to mass fragmentation patterns, which provide structural information.[2] | Specificity can be enhanced with selective detectors like a Diode Array Detector (DAD) or by coupling with a mass spectrometer (LC-MS).[2] |
| Resolution | Capillary GC columns provide excellent resolution for complex mixtures.[1] | Resolution is dependent on the column and mobile phase composition. |
| Analysis Time | Rapid analysis is possible with modern techniques.[2] | Analysis times can vary depending on the complexity of the separation.[2] |
Validation of Analytical Methods
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) guidelines outline the key parameters that should be evaluated during method validation.[5][6]
The following table summarizes the essential validation parameters and their purpose:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[7][8] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][8] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability and intermediate precision.[6] |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][8] |
| System Suitability | An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[5] |
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound derivatives using GC-MS and HPLC. These should be optimized for specific laboratory conditions and instrumentation.
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a final concentration within the calibrated range.
HPLC Protocol
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: A reverse-phase C18 column, such as a 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibrated range.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to established guidelines.
Caption: A flowchart illustrating the key stages of analytical method validation.
Comparison of GC-MS and HPLC
This diagram provides a high-level comparison of the decision-making process when choosing between GC-MS and HPLC for the analysis of a given analyte.
Caption: A decision tree for selecting between GC-MS and HPLC based on analyte properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wjarr.com [wjarr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Assessing the Efficiency of Different Bases in Sonogashira Coupling of 1,3-Dibromo-2-chlorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of various bases in the Sonogashira coupling, with a focus on the challenging substrate 1,3-Dibromo-2-chlorobenzene. While direct comparative data for this specific polyhalogenated benzene (B151609) is limited, this report leverages experimental data from structurally related aryl halides to provide valuable insights into base selection.
The Critical Role of the Base in Sonogashira Coupling
The base in a Sonogashira reaction serves a dual purpose. Primarily, it deprotonates the terminal alkyne to form a copper acetylide intermediate, which is the key nucleophile in the catalytic cycle. Secondly, it acts as a scavenger for the hydrogen halide byproduct generated during the reaction, preventing the deactivation of the palladium catalyst and other side reactions. The basicity, steric hindrance, and solubility of the base can all impact the reaction kinetics and overall yield.
Comparative Performance of Common Bases
To illustrate the impact of different bases on reaction efficiency, we present data from a study on the Sonogashira coupling of p-iodonitrobenzene with phenylacetylene. This substrate, while different from this compound, provides a clear and quantitative comparison of how various bases perform under identical reaction conditions. The findings are generally applicable to the coupling of other aryl halides.
| Base | Product Yield (%) |
| Piperidine (B6355638) | 95 |
| Triethylamine (B128534) (NEt₃) | 92 |
| Diisopropylethylamine (DIPEA) | 40 |
| Cesium Carbonate (Cs₂CO₃) | 35 |
| Potassium Carbonate (K₂CO₃) | 30 |
| Sodium Hydroxide (NaOH) | 25 |
| Sodium Bicarbonate (NaHCO₃) | 20 |
| Potassium Hydroxide (KOH) | 15 |
Data adapted from a study on the Sonogashira coupling of p-iodonitrobenzene and phenylacetylene. Reaction conditions: 50°C, aerobic conditions.[1]
As the data indicates, amine bases, particularly cyclic secondary amines like piperidine and tertiary amines like triethylamine, demonstrate superior performance in promoting the Sonogashira coupling, affording high product yields.[1] In contrast, inorganic bases such as carbonates and hydroxides show significantly lower efficiency under these conditions.[1] The lower yields with inorganic bases can be attributed to factors such as lower solubility in common organic solvents and potentially slower rates of alkyne deprotonation.
Experimental Protocols
Below are detailed methodologies for performing a Sonogashira coupling reaction, which can be adapted for the specific substrate this compound.
General Procedure for Sonogashira Coupling with an Amine Base
This protocol is a general guideline and may require optimization for specific substrates and alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine or piperidine, can be used as solvent or co-solvent)
-
Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous and deoxygenated solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 80°C, depending on the reactivity of the substrates).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Reaction Dynamics
To better understand the process, the following diagrams illustrate the Sonogashira coupling catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Conclusion
The selection of an appropriate base is paramount for achieving high efficiency in the Sonogashira coupling of this compound and other polyhalogenated substrates. Experimental evidence suggests that amine bases, such as piperidine and triethylamine, are generally superior to inorganic bases for this transformation. The provided experimental protocol offers a robust starting point for researchers, which can be further optimized to suit specific substrates and desired outcomes. The visualization of the catalytic cycle and experimental workflow serves to clarify the key steps involved in this powerful synthetic methodology. For professionals in drug development and materials science, a judicious choice of base can lead to more efficient, cost-effective, and scalable synthetic routes.
References
A Comparative Guide to Grignard Reagent Formation from Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
The formation of Grignard reagents from dihalobenzenes is a critical transformation in organic synthesis, enabling the introduction of a phenyl group with remaining halogen functionality for further diversification. However, the success of this reaction is highly dependent on the nature and position of the halogen atoms on the benzene (B151609) ring. This guide provides a comprehensive comparison of Grignard formation conditions for various dihalobenzenes, supported by experimental data, to aid in the selection of optimal reaction parameters.
Key Performance Metrics: A Comparative Overview
The efficiency of Grignard reagent formation from dihalobenzenes is influenced by the halogen's identity (I > Br > Cl) and its position on the aromatic ring (ortho, meta, or para). The following tables summarize quantitative data from various studies, highlighting yields and key reaction conditions.
Table 1: Grignard Formation from Dichlorobenzenes
| Dihalobenzene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1-Chloro-4-bromobenzene | Diethyl ether | Reflux | 1 | ~50-80% (crude product from subsequent reaction)[1] | Selective formation at the C-Br bond. |
| Chlorobenzene (B131634) | THF | 45-50 | 5 | 95%[2] | Serves as a baseline for dichlorobenzene reactivity. |
| Chlorobenzene | Toluene/THF | 85-95 | 2 | 99.3%[3] | High temperature and mixed solvent system. |
Table 2: Grignard Formation from Dibromobenzenes
| Dihalobenzene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Bromobenzene (B47551) | Diethyl ether | Reflux | - | - | General protocol, serves as a baseline.[4][5][6][7] |
| 1-Bromo-3,5-dichlorobenzene | THF | ~30 (gentle reflux) | 2 | 70-90% (estimated) | Mono-Grignard formation. |
Table 3: Grignard Formation from Diiodobenzenes
Quantitative data for diiodobenzenes is less commonly reported in comparative studies. The reactivity is generally high, often leading to di-Grignard formation or side reactions.
Challenges and Side Reactions
The formation of Grignard reagents from dihalobenzenes is not without its challenges. The positional isomerism and the nature of the halogen significantly influence the propensity for side reactions.
Ortho-Dihalobenzenes and Benzyne (B1209423) Formation
The reaction of ortho-dihalobenzenes with magnesium can lead to the formation of a highly reactive benzyne intermediate through the elimination of magnesium dihalide from the initially formed Grignard reagent. This pathway is particularly prevalent with o-bromofluorobenzene[8]. The transient benzyne can then be trapped by nucleophiles or undergo cycloaddition reactions, reducing the yield of the desired Grignard reagent.
Para-Dihalobenzenes and Polymerization
The formation of Grignard reagents from p-dihalobenzenes can sometimes be complicated by the formation of polymeric byproducts. The di-Grignard reagent, if formed, can react with unreacted p-dihalobenzene in a Wurtz-type coupling reaction, leading to the formation of polyphenylenes. This is particularly a concern when attempting to form the di-Grignard reagent.
Experimental Protocols
General Protocol for Mono-Grignard Formation from a Dibromobenzene (using Bromobenzene as an example)[4][5]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be rigorously dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
A solution of bromobenzene in anhydrous diethyl ether is added to the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete reaction.
Protocol for Phenylmagnesium Chloride from Chlorobenzene in THF[2]
Materials:
-
Magnesium turnings
-
Chlorobenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a 1 L reaction flask, add 283.32 g of THF and 22.18 g (0.924 mol) of magnesium turnings.
-
In a dropping funnel, place a solution of 94.44 g (0.84 mol) of chlorobenzene in 94.44 g of THF.
-
Add a small amount of the chlorobenzene solution to the reaction flask and initiate the reaction with stirring. The temperature should rise to 45-50 °C.
-
Add the remaining chlorobenzene solution while maintaining the reaction temperature between 45 and 50 °C.
-
After the addition is complete, maintain the reaction for 5 hours.
-
Cool the reaction mixture to 20-25 °C and store under a nitrogen atmosphere. This procedure reportedly yields 95% of the Grignard reagent.[2]
Conclusion
The successful formation of Grignard reagents from dihalobenzenes is a delicate balance of substrate reactivity, solvent choice, and reaction conditions. For chloro- and bromo-substituted benzenes, selective mono-Grignard formation is often achievable, with THF generally being a superior solvent for less reactive chlorides. The high reactivity of iodo-substituted benzenes can lead to di-Grignard formation and other side reactions. Careful consideration of the potential for benzyne formation from ortho-isomers and polymerization from para-isomers is crucial for optimizing reaction outcomes. The provided protocols and comparative data serve as a valuable resource for researchers in navigating the complexities of these important synthetic transformations.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. PHENYLMAGNESIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
benchmarking the synthesis of carbazoles from different dihalobenzene precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of the carbazole (B46965) nucleus is a cornerstone of creating novel pharmaceuticals and functional materials.[1][2][3][4][5] This guide provides a comparative analysis of carbazole synthesis originating from various dihalobenzene precursors, offering a benchmark of performance based on experimental data from established synthetic protocols.
The selection of a dihalobenzene precursor is a critical decision in the strategic synthesis of carbazoles, influencing reaction efficiency, cost, and the potential for molecular diversity. This comparison focuses on the three common ortho-dihalobenzene starting materials: o-dichlorobenzene, o-dibromobenzene, and o-diiodobenzene, evaluated across prevalent synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki coupling.
Performance Benchmark: Dihalobenzene Precursors in Carbazole Synthesis
The reactivity of the dihalobenzene precursor is paramount to the success of carbazole synthesis. Generally, the carbon-halogen bond strength decreases from chlorine to iodine (C-Cl > C-Br > C-I), which directly impacts the ease of oxidative addition in transition-metal catalyzed reactions. This trend is reflected in the reaction yields and conditions required for carbazole formation.
| Precursor | Synthetic Method | Catalyst/Reagents | Yield (%) | Reference |
| 1,2-Diiodobenzene (B1346971) | Photoinduced Cross-Coupling | Not specified | "Much better result than with other dihalobenzenes" | [6] |
| o-Iodoaniline & Silylaryl triflate | Suzuki-type Coupling followed by Pd-catalyzed Cyclization | Pd catalyst | 77 | [7] |
| 1-Bromo-2-nitrobenzene (B46134) & Arylboronic acid | Suzuki Coupling followed by Cadogan Reductive Cyclization | Pd(PPh₃)₄, K₂CO₃ | 85 (for biphenyl (B1667301) intermediate) | |
| Aryl Halides & Amines | Buchwald-Hartwig Amination | Palladium catalyst | High yields reported | [8][9][10] |
| 1,2-Dihaloarenes & Anilines | Palladium Nanocatalyst under Microwave | Recoverable Palladium Nanocatalyst | Not specified | [11] |
Note: This table is a summary of reported data. Direct comparison of yields can be influenced by specific substrates, ligands, and reaction conditions.
As indicated in a photoinduced cross-coupling study, 1,2-diiodobenzene provided a significantly better yield compared to other dihalobenzenes, highlighting the impact of the leaving group on reaction efficiency.[6] While specific comparative yields for dichloro- and dibromobenzene were not detailed in the initial findings, the general principles of C-X bond reactivity suggest that harsher conditions would be required for the less reactive chloro- and bromo- precursors.
Experimental Workflow & Logical Relationships
The process of selecting a precursor and synthetic route for carbazole synthesis can be visualized as a decision-making workflow. Key considerations include the desired substitution pattern, cost and availability of the starting materials, and the desired reaction efficiency.
Key Experimental Protocols
Below are detailed methodologies for two prominent methods of carbazole synthesis.
1. Suzuki Coupling Followed by Cadogan Reductive Cyclization
This method involves an initial Suzuki-Miyaura cross-coupling to form a 2-nitrobiphenyl (B167123) intermediate, which then undergoes a reductive cyclization to yield the carbazole.
-
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a stirred solution of 1-bromo-2-nitrobenzene (1.0 eq) in toluene (B28343), add Pd(PPh₃)₄ (0.05 eq), the desired arylboronic acid (1.0 eq), and potassium carbonate (2.0 eq).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is worked up to isolate the 2'-nitro-biphenyl product.
-
-
Step 2: Cadogan Reductive Cyclization
-
To a stirred solution of the 2'-nitro-biphenyl product (1.0 eq) in 1,2-dichlorobenzene, add triphenylphosphine (B44618) (2.0 eq) at room temperature.
-
Reflux the reaction mixture for 10 hours.
-
Concentrate the mixture in vacuo and purify the residue by column chromatography to obtain the carbazole product.
-
2. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be applied to the synthesis of carbazoles through a double N-arylation reaction.[8][9]
-
General Procedure:
-
In an inert atmosphere, combine the dihalobenzene (1.0 eq), the amine (2.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like XPhos), and a base (e.g., K₃PO₄ or NaOtBu) in a dry solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter.
-
The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Conclusion
The synthesis of carbazoles from dihalobenzene precursors is a well-established field with multiple effective methodologies. The choice of the dihalobenzene precursor has a significant impact on the reaction's success, with iodo-substituted benzenes generally providing higher reactivity and yields under milder conditions compared to their bromo- and chloro- counterparts. The Suzuki coupling and Buchwald-Hartwig amination represent robust and versatile methods for accessing a wide range of carbazole derivatives. The provided experimental protocols serve as a foundation for researchers to adapt and optimize for their specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in carbazole synthesis – an update (2013–2023) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Journal articles: 'Buchwald-Hartwig reaction' – Grafiati [grafiati.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Regioselectivity: A Comparative Analysis of Byproducts in Reactions of 1,3-Dibromo-2-chlorobenzene and Its Isomers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Byproduct Profiles of Dihalogenated Chlorobenzenes in Key Organic Reactions.
In the intricate landscape of pharmaceutical and materials science synthesis, the regiochemical control of reactions involving polyhalogenated aromatic compounds is paramount. This guide provides an in-depth comparative analysis of the byproduct formation in common carbon-carbon and carbon-heteroatom bond-forming reactions of 1,3-Dibromo-2-chlorobenzene and its structural isomers, 1,2-Dibromo-3-chlorobenzene and 2,4-Dibromo-1-chlorobenzene. Understanding the nuances of byproduct formation is critical for optimizing reaction conditions, improving yields of desired products, and simplifying purification processes.
Executive Summary
The reactivity and byproduct profiles of dibromo-chlorobenzene isomers are dictated by the interplay of steric and electronic effects of the halogen substituents. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, the differential reactivity of the carbon-bromine bonds often leads to regioselective product formation, with the less sterically hindered bromine atom typically reacting preferentially. However, this selectivity is not always absolute and can be influenced by the choice of catalyst, ligands, base, and solvent, leading to the formation of isomeric products and homocoupling byproducts. In the formation of Grignard reagents, the primary challenge lies in achieving mono-addition and avoiding the formation of di-Grignard reagents and Wurtz coupling byproducts.
This guide presents a summary of expected products and potential byproducts, detailed experimental protocols for key reactions, and visual representations of reaction pathways and workflows to aid researchers in navigating the complexities of these transformations. While specific quantitative data on byproduct yields for these exact isomers is limited in publicly available literature, the provided tables are illustrative of typical outcomes based on established chemical principles.
Comparative Analysis of Byproduct Formation
The following tables summarize the expected major products and likely byproducts for Suzuki-Miyaura, Sonogashira, and Grignard reactions involving this compound, 1,2-Dibromo-3-chlorobenzene, and 2,4-Dibromo-1-chlorobenzene. The yields are hypothetical and intended for illustrative purposes to highlight potential regiochemical and side reactions.
This compound
Reactivity Profile: The two bromine atoms are in non-equivalent positions. The C3-Br bond is less sterically hindered by the adjacent chlorine atom compared to the C1-Br bond, making it generally more reactive in palladium-catalyzed cross-coupling reactions.[1]
| Reaction | Major Product | Potential Byproducts | Illustrative Yields (Major Product) |
| Suzuki-Miyaura Coupling | 3-Aryl-1-bromo-2-chlorobenzene | 1-Aryl-3-bromo-2-chlorobenzene, 1,3-Diaryl-2-chlorobenzene, Homocoupling of boronic acid, Protodehalogenation products | 70-90% |
| Sonogashira Coupling | 3-Alkynyl-1-bromo-2-chlorobenzene | 1-Alkynyl-3-bromo-2-chlorobenzene, 1,3-Dialkynyl-2-chlorobenzene, Homocoupling of alkyne (Glaser coupling) | 65-85% |
| Grignard Formation | 3-Bromo-2-chlorophenylmagnesium bromide | 1-Bromo-2-chlorophenylmagnesium bromide, 1,3-Bis(magnesiobromo)-2-chlorobenzene, Wurtz coupling products | N/A (used in situ) |
1,2-Dibromo-3-chlorobenzene
Reactivity Profile: The two bromine atoms are adjacent to each other, creating a sterically hindered environment. The C2-Br is flanked by a bromine and a chlorine, while the C1-Br is adjacent to a chlorine. This can lead to more complex reactivity patterns.
| Reaction | Major Product | Potential Byproducts | Illustrative Yields (Major Product) |
| Suzuki-Miyaura Coupling | 2-Aryl-1-bromo-3-chlorobenzene or 1-Aryl-2-bromo-3-chlorobenzene (depending on conditions) | Isomeric mono-aryl product, 1,2-Diaryl-3-chlorobenzene, Homocoupling of boronic acid, Protodehalogenation | 50-70% |
| Sonogashira Coupling | 2-Alkynyl-1-bromo-3-chlorobenzene or 1-Alkynyl-2-bromo-3-chlorobenzene | Isomeric mono-alkynyl product, 1,2-Dialkynyl-3-chlorobenzene, Glaser coupling product | 45-65% |
| Grignard Formation | Mixture of 2-bromo-3-chlorophenylmagnesium bromide and 1-bromo-3-chlorophenylmagnesium bromide | Di-Grignard reagent, Wurtz coupling products | N/A (used in situ) |
2,4-Dibromo-1-chlorobenzene
Reactivity Profile: The two bromine atoms are at positions with different steric and electronic environments. The C2-Br is ortho to the chlorine, while the C4-Br is para. The ortho-directing effect of the chlorine can influence the reactivity of the C2-Br in certain reactions.
| Reaction | Major Product | Potential Byproducts | Illustrative Yields (Major Product) |
| Suzuki-Miyaura Coupling | 2-Aryl-4-bromo-1-chlorobenzene or 4-Aryl-2-bromo-1-chlorobenzene | Isomeric mono-aryl product, 2,4-Diaryl-1-chlorobenzene, Homocoupling of boronic acid, Protodehalogenation | 60-80% |
| Sonogashira Coupling | 2-Alkynyl-4-bromo-1-chlorobenzene or 4-Alkynyl-2-bromo-1-chlorobenzene | Isomeric mono-alkynyl product, 2,4-Dialkynyl-1-chlorobenzene, Glaser coupling product | 55-75% |
| Grignard Formation | Mixture of 2-bromo-4-chlorophenylmagnesium bromide and 4-bromo-2-chlorophenylmagnesium bromide | Di-Grignard reagent, Wurtz coupling products | N/A (used in situ) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the selective mono-arylation of a dibromo-chlorobenzene isomer.
Materials:
-
Dibromo-chlorobenzene isomer (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (B28343) (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromo-chlorobenzene isomer, arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Add toluene and water (typically a 10:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling Protocol
This protocol outlines a general method for the selective mono-alkynylation of a dibromo-chlorobenzene isomer.
Materials:
-
Dibromo-chlorobenzene isomer (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (solvent and base)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dibromo-chlorobenzene isomer, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation Protocol
This protocol describes the formation of a mono-Grignard reagent from a dibromo-chlorobenzene isomer. Extreme care must be taken to ensure anhydrous conditions.
Materials:
-
Dibromo-chlorobenzene isomer (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
A small crystal of iodine (initiator)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the dibromo-chlorobenzene isomer in anhydrous THF in the dropping funnel.
-
Add a small portion of the dibromo-chlorobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining dibromo-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
The resulting Grignard reagent solution should be used immediately in the subsequent reaction.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The selective functionalization of this compound and its isomers presents both opportunities and challenges. A thorough understanding of the factors governing regioselectivity and the potential for byproduct formation is essential for the development of efficient and robust synthetic methodologies. By carefully selecting reaction conditions and employing appropriate analytical techniques to monitor reaction progress, researchers can minimize the formation of unwanted side products and streamline the synthesis of target molecules. This guide serves as a valuable resource for scientists and professionals in the field, providing a framework for the rational design and execution of reactions involving these versatile building blocks.
References
evaluating the scalability of reactions involving 1,3-Dibromo-2-chlorobenzene
For researchers, scientists, and professionals in drug development, the scalability of chemical reactions is a critical factor in transitioning from laboratory-scale synthesis to industrial production. 1,3-Dibromo-2-chlorobenzene is a versatile starting material for the synthesis of complex, tri-substituted aromatic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comparative analysis of the scalability of common reactions involving this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. We will also explore alternative synthetic strategies for accessing similar molecular scaffolds.
Performance Comparison of Scalable Reactions
The choice of synthetic route on a large scale is dictated by factors such as yield, reaction time, catalyst loading, cost, and safety. Below is a comparative summary of key scalable reactions utilizing this compound.
| Reaction Type | Typical Reagents | Catalyst/Conditions | Scale | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Key Considerations |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Lab to Kilogram[3] | 85-95 | 4-12 | 0.5-2 | Requires careful control of reaction conditions to ensure high yield and minimize side products. The choice of ligand is crucial for efficiency.[4] |
| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Lab to Multi-gram | 70-90 | 6-24 | 1-3 | Broad substrate scope and functional group tolerance. Ligand selection is critical for catalyst performance.[5] |
| Grignard Reagent Formation | Magnesium (Mg) | Anhydrous ether or THF | Lab to Industrial | Variable | 2-8 | N/A | Highly sensitive to moisture and air. Initiation can be challenging on a large scale.[6] |
| Directed Ortho-Lithiation | Organolithium reagent (e.g., n-BuLi) | Anhydrous THF, Low temperature (-78 °C) | Lab to Pilot[7] | 60-80 | 1-4 | N/A | Requires cryogenic temperatures and stringent anhydrous conditions, which can be challenging and costly to scale. |
Detailed Experimental Protocols
Scalable Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for large-scale Suzuki-Miyaura reactions and is suitable for multi-gram to kilogram-scale synthesis.[3]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge this compound, arylboronic acid, and the base.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add the solvent mixture, ensuring the solids are well-suspended.
-
Add the palladium catalyst to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours, monitoring the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Multi-gram Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl halides.[8]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a dry reactor with the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the reactor and heat the mixture to 100-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS or GC.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Scalable Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key stages from reaction setup to product isolation.
Alternative Starting Materials and Strategies
While this compound offers a direct route to certain tri-substituted benzenes, alternative strategies may be more efficient or cost-effective depending on the target molecule.
-
Sequential Functionalization of Simpler Dihalobenzenes: Starting from a more readily available dihalobenzene, such as 1,3-dibromobenzene, and introducing the third substituent in a separate step can be a viable alternative.[9] However, this adds to the step count and may require protecting groups.
-
Synthesis from Substituted Anilines: Diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction can be a powerful method for introducing bromo or chloro substituents at specific positions.[10]
-
Building the Benzene Ring: For highly substituted systems, constructing the aromatic ring from acyclic precursors via cyclization reactions can be an effective, albeit more complex, strategy.[11]
The scalability of these alternative routes must be evaluated on a case-by-case basis, considering factors such as the availability and cost of starting materials, the number of synthetic steps, and the overall process efficiency.
Conclusion
The scalable synthesis of functionalized aromatic compounds from this compound is achievable through several well-established methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer high yields and good functional group tolerance, making them attractive for industrial applications. Grignard reagent formation and lithiation provide alternative pathways, although they often require more stringent reaction conditions. The selection of the optimal scalable strategy will depend on the specific target molecule, cost considerations, and the available manufacturing infrastructure. Careful process optimization and safety assessment are paramount for the successful scale-up of any of these reactions.
References
- 1. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Sustainable and Cost-Effective Suzuki-Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Mechanistic and Performance Showdown: Suzuki vs. Stille Coupling of 1,3-Dibromo-2-chlorobenzene
For researchers and professionals in drug development and synthetic chemistry, the choice of cross-coupling methodology is paramount for efficiency and yield. This guide provides a detailed mechanistic and performance comparison of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura and Stille couplings—as applied to the regioselective functionalization of 1,3-Dibromo-2-chlorobenzene.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
Mechanistic Comparison: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent gives rise to fundamental differences, particularly in the transmetalation step.
In the case of this compound, both reactions are expected to exhibit regioselectivity, with the initial coupling occurring preferentially at the C-3 position. This is attributed to the lower steric hindrance at this position compared to the C-1 position, which is flanked by the chlorine atom. This makes the C3-Br bond more accessible for the initial oxidative addition of the palladium catalyst.[1]
Suzuki Coupling Catalytic Cycle
The Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a borate (B1201080) complex. This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation. The cycle concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Stille Coupling Catalytic Cycle
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide. However, a notable difference lies in the transmetalation step. Organostannanes are sufficiently nucleophilic to transfer their organic group to the palladium center without the need for a base. This often contributes to the broader functional group tolerance of the Stille coupling. The cycle is completed by reductive elimination, affording the cross-coupled product and regenerating the active palladium catalyst.
Performance Comparison: Experimental Data
Table 1: Mono-Arylation Yields of a 1-Bromo-3-(halomethyl)benzene Analog
| Coupling Reaction | Arylating Reagent | Product Yield (%) | Reference / Note |
| Suzuki | Phenylboronic acid | 95 | Data for 1-bromo-3-(chloromethyl)benzene.[2] |
| Suzuki | 4-Methylphenylboronic acid | 92 | Data for 1-bromo-3-(chloromethyl)benzene.[2] |
| Suzuki | 4-Methoxyphenylboronic acid | 90 | Data for 1-bromo-3-(chloromethyl)benzene. |
| Suzuki | 4-Chlorophenylboronic acid | 85 | Data for 1-bromo-3-(chloromethyl)benzene. |
| Stille | (Tributylstannyl)benzene | >90 (Expected) | Based on the high efficiency of Stille couplings with a wide range of functional groups. |
Experimental Protocols
The following are representative experimental protocols for the mono-arylation of this compound. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Selective Suzuki-Miyaura Coupling
Reaction Scheme:
This compound + Arylboronic acid --(Pd catalyst, Base)--> 3-Bromo-2-chloro-1-aryl-benzene
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
Tricyclohexylphosphine (PCy₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Add a degassed mixture of toluene and water (typically 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Stille Coupling
Reaction Scheme:
This compound + Organostannane --(Pd catalyst)--> 3-Bromo-2-chloro-1-aryl-benzene
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., (Aryl)tributyltin) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is then purified by silica gel column chromatography to isolate the product.
Experimental Workflow Visualization
The general workflow for performing and analyzing a cross-coupling reaction is depicted below.
Conclusion
Both Suzuki and Stille couplings are powerful methods for the selective mono-arylation of this compound. The Suzuki coupling offers the significant advantages of low toxicity and readily available reagents, making it a popular first choice for many applications. However, the Stille coupling's tolerance for a wide array of functional groups and its typically neutral reaction conditions can make it the superior option for complex substrates with sensitive functionalities. The choice between these two stalwart reactions will ultimately depend on the specific requirements of the synthetic target, including functional group compatibility, scalability, and safety considerations.
References
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-2-chlorobenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Dibromo-2-chlorobenzene is a critical aspect of laboratory safety and environmental responsibility. This halogenated aromatic compound is classified as hazardous, and its disposal must adhere to strict regulatory guidelines. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the proper handling of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3]
Disposal Protocol for this compound
The primary method for the disposal of this compound is through an approved hazardous waste management facility.[1][4] It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent contamination and ensure proper treatment.[5]
Step-by-Step Disposal Procedure:
-
Waste Characterization: this compound must be treated as hazardous waste.[6]
-
Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical to prevent leaks or reactions.[7][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4][8][9]
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9][10]
In some cases, the recommended disposal method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[6] This process, however, must be carried out by a licensed hazardous waste disposal facility.
Quantitative Data and Disposal Considerations
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [6][10] |
| Primary Disposal Method | Approved Waste Disposal Plant / Incineration | [1][4][6] |
| Container Type | Chemically compatible, sealed container | [7][8] |
| Segregation | Keep separate from non-halogenated organic solvents | [5] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life | [11] |
| Accidental Spills | Absorb with inert material (e.g., sand, vermiculite) and collect in a sealed container for disposal. | [3][4][6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling halogenated hazardous waste is well-established. The key principle is containment and transfer to a licensed disposal facility.
Accidental Spill Clean-up Protocol:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.[8]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[3][4][6]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining regulatory compliance.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
Personal protective equipment for handling 1,3-Dibromo-2-chlorobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dibromo-2-chlorobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin, eye, and respiratory irritation, and it is harmful if swallowed.[1] It is crucial to handle this compound with a high degree of caution.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long-lasting harmful effects to aquatic life |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[2] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure to the chemical. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary. | Prevents respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[3]
-
Spill Kit: Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and the necessary PPE.
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
2. Chemical Handling (Inside a Fume Hood):
-
Weighing and Transferring: If the compound is a solid, conduct these operations in a fume hood to minimize dust inhalation. For liquids, use appropriate glassware and transfer techniques, such as a syringe or cannula, to avoid splashing.
-
Performing Reactions: All reactions involving this compound must be performed within the fume hood.
3. Decontamination:
-
Glassware: Thoroughly clean all contaminated glassware.
-
Work Area: Wipe down the work surface within the fume hood after the procedure is complete.
Emergency Procedures: First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][5]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection:
-
Storage:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for professional disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[6]
-
Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. WO1998056871A1 - Method for the disposal of waste products containing hydrocarbons and/or halogenated waste products - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Page loading... [guidechem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
